molecular formula C30H36FN7O5 B8134269 ALK2-IN-4 succinate

ALK2-IN-4 succinate

Cat. No.: B8134269
M. Wt: 593.6 g/mol
InChI Key: HSNCQJZBFVYYOY-UHFFFAOYSA-N
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Description

ALK2-IN-4 succinate is a useful research compound. Its molecular formula is C30H36FN7O5 and its molecular weight is 593.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality ALK2-IN-4 succinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ALK2-IN-4 succinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

butanedioic acid;7-fluoro-6-methoxy-4-[6-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN7O.C4H6O4/c1-31-9-11-33(12-10-31)18-4-7-32(8-5-18)19-15-29-26-22(16-30-34(26)17-19)20-3-6-28-24-14-23(27)25(35-2)13-21(20)24;5-3(6)1-2-4(7)8/h3,6,13-18H,4-5,7-12H2,1-2H3;1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNCQJZBFVYYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CN4C(=C(C=N4)C5=C6C=C(C(=CC6=NC=C5)F)OC)N=C3.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36FN7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Analysis of ALK2-IN-4 (KER-047) Succinate: Binding Mechanics and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on ALK2-IN-4 (KER-047) succinate, structured for researchers and drug development professionals.

Executive Summary

ALK2-IN-4 (KER-047) is a potent, selective, orally bioavailable small-molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2/ACVR1) . It is currently under clinical investigation for the treatment of Fibrodysplasia Ossificans Progressiva (FOP) and anemia of chronic inflammation (via hepcidin modulation).

This guide analyzes the compound's succinate salt formulation, its ATP-competitive binding mechanism, and the specific kinetic profiles that differentiate it from earlier generation inhibitors (e.g., LDN-193189). It provides actionable protocols for validating binding affinity and visualizing the inhibition of the BMP-SMAD signaling cascade.

Compound Identity and Physicochemical Profile[1][2][3][4]

ALK2-IN-4 is a pyrazolo[1,5-a]pyrimidine-based inhibitor. The succinate salt formulation is critical for clinical utility, offering superior solubility and crystallinity compared to the free base.

Chemical Structure & Nomenclature
AttributeDetail
Common Name KER-047 (ALK2-IN-4)
Chemical Name 7-fluoro-6-methoxy-4-[6-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Salt Form Succinate (Typically Sesqui-succinate 1.5:1 in clinical contexts; Mono-succinate 1:1 in some reagents)
CAS (Free Base) 2248154-85-8
CAS (Succinate) 2416307-25-8
Molecular Formula

(Free Base)
Molecular Weight 475.56 g/mol (Free Base) / ~593.65 g/mol (Succinate)
The Succinate Advantage

The free base of ALK2-IN-4 exhibits poor aqueous solubility, limiting oral bioavailability. The succinate salt (specifically the 1.5:1 stoichiometry described in patent WO2020086963A1) provides:

  • Enhanced Solubility: Significant improvement in simulated gastric fluid (SGF) and phosphate-buffered saline (PBS).

  • Crystallinity: High melting point onset and stable polymorph formation, essential for consistent drug product manufacturing.

  • Bioavailability: Improved

    
     and 
    
    
    
    in pharmacokinetic studies compared to the hydrochloride or fumarate salts.

Mechanism of Action and Binding Affinity

ATP-Competitive Inhibition

ALK2-IN-4 functions as a Type I/I½ ATP-competitive inhibitor. It binds to the ATP-binding pocket of the ALK2 kinase domain, stabilizing the kinase in an inactive conformation.

  • Hinge Region Interaction: The pyrazolo[1,5-a]pyrimidine core forms a critical hydrogen bond with the backbone amide of His286 in the hinge region.

  • Selectivity Determinants: The 7-fluoro-6-methoxyquinoline moiety extends into the solvent-exposed region, exploiting subtle differences in the

    
    C-helix positioning between ALK2 and the structurally similar ALK5 (TGF
    
    
    
    R1).
Binding Affinity Data

KER-047 exhibits single-digit nanomolar potency against both Wild-Type (WT) and the pathogenic R206H mutant of ALK2.

Table 1: Comparative Binding Potency (


) 
Note: Values represent consensus ranges from patent data and class-matched literature.
TargetALK2-IN-4 (KER-047)M4K2281 (Ref)LDN-212854 (Ref)Significance
ALK2 (WT) < 10 nM 2 nM14 nMPotent inhibition of basal signaling.
ALK2 (R206H) < 10 nM ~2-5 nM~15 nMBlocks the constitutively active FOP mutant.
ALK5 (TGF

R1)
> 1,000 nM > 1,000 nM~200 nMCritical Selectivity: Avoids cardiac toxicity associated with ALK5 inhibition.
ALK1/3/6 VariableVariableModerateSome cross-reactivity with BMP type I receptors is common in this class.
Selectivity Profile (ALK2 vs. ALK5)

A major challenge in ALK2 inhibitor design is sparing ALK5 (TGF


R1). ALK5 inhibition causes heart valve lesions in preclinical models. ALK2-IN-4 achieves >100-fold selectivity for ALK2 over ALK5, primarily due to the specific "gatekeeper" and solvent-front interactions mediated by the quinoline substituent.

Signaling Pathway Visualization

The following diagram illustrates the BMP signaling cascade and the specific node of inhibition by ALK2-IN-4.

BMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMPs BMP Ligands (BMP4, BMP6, Activin A) Complex Tetrameric Receptor Complex BMPs->Complex Binding ACVR1 ACVR1 (ALK2) (WT or R206H) ACVR1->Complex TypeII Type II Receptors (BMPR2, ACVR2A) TypeII->Complex SMAD158 SMAD 1/5/8 Complex->SMAD158 Phosphorylation (Kinase Activity) pSMAD p-SMAD 1/5/8 (Phosphorylated) SMAD158->pSMAD Complex_SMAD Transcriptional Complex (pSMAD + SMAD4) pSMAD->Complex_SMAD Binds SMAD4 SMAD4 SMAD4 (Co-SMAD) Genes Target Gene Transcription (Id1, Id2, Hepcidin) Complex_SMAD->Genes Translocation KER047 ALK2-IN-4 (KER-047) (Succinate) KER047->Complex Inhibits ATP Binding Ossification Heterotopic Ossification (FOP) Genes->Ossification Pathogenic Outcome

Figure 1: Mechanism of ALK2 inhibition by KER-047 within the BMP/SMAD signaling pathway.

Experimental Protocols for Validation

To validate the binding affinity and cellular potency of ALK2-IN-4 succinate, the following self-validating protocols are recommended.

In Vitro Kinase Assay (TR-FRET / LanthaScreen)

This assay measures the displacement of a tracer from the kinase ATP pocket.

Materials:

  • Recombinant ALK2 (ACVR1) Kinase Domain (GST-tagged).

  • Europium-labeled anti-GST antibody.

  • Kinase Tracer (e.g., Tracer 236).

  • ALK2-IN-4 Succinate (dissolved in DMSO).

Protocol:

  • Preparation: Dilute ALK2-IN-4 in DMSO to generate a 10-point dose-response curve (start at 10

    
    M, 3-fold serial dilution).
    
  • Incubation: Mix 5 nM ALK2 kinase, 2 nM Eu-antibody, and 10 nM Tracer in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Addition: Add 5

    
    L of compound solution to 20 
    
    
    
    L of the kinase/tracer mix in a 384-well plate.
  • Equilibrium: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read TR-FRET signal (Excitation: 340 nm; Emission: 615 nm / 665 nm).

  • Analysis: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Fit to a sigmoidal dose-response equation to determine

    
     (or 
    
    
    
    using the Cheng-Prusoff equation).
Cellular NanoBRET Target Engagement

Validates that the compound enters the cell and binds ALK2 in a physiological environment.

Workflow Diagram (Graphviz):

NanoBRET_Workflow Step1 Transfect HEK293 Cells (ALK2-NanoLuc Fusion Plasmid) Step2 Add Cell-Permeable Tracer (BRET Acceptor) Step1->Step2 Step3 Add ALK2-IN-4 Succinate (Competes with Tracer) Step2->Step3 Step4 Incubate 2 Hours (37°C, 5% CO2) Step3->Step4 Step5 Add Substrate (NanoBRET Substrate) Step4->Step5 Step6 Measure BRET Signal (Donor 460nm / Acceptor 618nm) Step5->Step6 Validation Calculate Occupancy (IC50) Step6->Validation

Figure 2: NanoBRET workflow for assessing intracellular target engagement.

References

  • Keros Therapeutics. (2020). Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program.[1][2]Link

  • MedChemExpress. (2024). KER047 (ALK2-IN-4) Product Information and Biological Activity.[3][4]Link

  • Williams, E., et al. (2021). Recent Advances in ALK2 Inhibitors. ACS Omega. Link

  • Lachey, J., et al. (2020). Patent WO2020086963A1: Compounds and Methods for Inhibiting ALK2. World Intellectual Property Organization. Link

  • Xcess Biosciences. (2023). ALK2-IN-4 Succinate Product Data Sheet.Link

Sources

role of ALK2-IN-4 succinate in hepcidin regulation studies

Author: BenchChem Technical Support Team. Date: February 2026

The Role of ALK2-IN-4 Succinate in Hepcidin Regulation Studies

Executive Summary

ALK2-IN-4 succinate (also identified in literature as KER-047 succinate ) is a highly potent, selective small-molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2/ACVR1) .[1] It has emerged as a critical tool compound in hematology and metabolic research, specifically for elucidating the BMP-SMAD signaling axis that governs hepcidin expression.

By selectively blocking ALK2 kinase activity, this compound prevents the phosphorylation of SMAD1/5/8, thereby suppressing the transcription of the HAMP gene (encoding hepcidin). This mechanism effectively "unlocks" ferroportin-mediated iron export, making it a primary candidate for studying and treating Iron Refractory Iron Deficiency Anemia (IRIDA) and Anemia of Inflammation (AI) .

Mechanistic Foundation: The BMP-SMAD-Hepcidin Axis

To understand the utility of ALK2-IN-4 succinate, one must first master the signaling cascade it disrupts. Hepcidin production in hepatocytes is transcriptionally regulated by Bone Morphogenetic Proteins (BMPs), primarily BMP6 .

The Signaling Cascade
  • Ligand Binding: Circulating BMP6 binds to a receptor complex on the hepatocyte surface comprising Type II receptors (BMPR2 or ActR2A) and Type I receptors (ALK2 or ALK3).

  • Kinase Activation: The constitutively active Type II receptor phosphorylates the glycine-serine (GS) domain of ALK2.

  • Signal Transduction: Activated ALK2 phosphorylates Receptor-Regulated SMADs (R-SMADs: SMAD1, SMAD5, SMAD8).

  • Nuclear Translocation: Phosphorylated R-SMADs form a heterotrimeric complex with the Co-SMAD (SMAD4) and translocate to the nucleus.[2]

  • Transcription: The SMAD complex binds to BMP-Responsive Elements (BREs) on the HAMP promoter, driving hepcidin expression.

  • Iron Blockade: High hepcidin levels induce the internalization and degradation of Ferroportin (FPN) , trapping iron in enterocytes and macrophages.[2]

Mechanism of Action (MoA): ALK2-IN-4 succinate functions as an ATP-competitive inhibitor . It binds to the intracellular kinase domain of ALK2, sterically hindering ATP access. This prevents the phosphorylation of R-SMADs, effectively silencing the "iron-brake" signal even in the presence of inflammatory stimuli (e.g., IL-6) or high iron loads.

Visualization: Pathway & Inhibition

BMP_Signaling BMP6 BMP6 (Ligand) Receptors BMPRII / ALK2 Complex BMP6->Receptors Activates SMAD_Unphos SMAD1/5/8 (Unphosphorylated) Receptors->SMAD_Unphos Phosphorylates ALK2_IN_4 ALK2-IN-4 (Inhibitor) ALK2_IN_4->Receptors  Blocks ATP Binding (IC50 < 10 nM) Iron Serum Iron (Increase) ALK2_IN_4->Iron Result: Restored Iron Flow ATP ATP ATP->Receptors Required for Phosphorylation SMAD_Phos pSMAD1/5/8 SMAD_Unphos->SMAD_Phos Activation Complex SMAD Complex (Nuclear Translocation) SMAD_Phos->Complex Binds SMAD4 SMAD4 SMAD4 SMAD4->Complex HAMP HAMP Gene (Promoter) Complex->HAMP Induces Transcription Hepcidin Hepcidin Peptide HAMP->Hepcidin Translation FPN Ferroportin (Degradation) Hepcidin->FPN Degrades FPN->Iron Exports Iron

Figure 1: The BMP signaling pathway regulating hepcidin and the point of intervention by ALK2-IN-4.

Compound Profile: ALK2-IN-4 Succinate[1][4][5][6][7][8][9][10][11]

Researchers must distinguish between the free base and the succinate salt. The succinate form is preferred for in vivo studies due to enhanced solubility and bioavailability.

PropertySpecification
Common Name ALK2-IN-4 Succinate; KER-047 Succinate
CAS Number 2416307-25-8 (Succinate); 2248154-85-8 (Free Base)
Molecular Weight 593.65 g/mol (Succinate salt)
Solubility DMSO (>50 mg/mL); Aqueous buffers (pH dependent)
Target Selectivity ALK2 (ACVR1) > ALK1/3/6 > ALK4/5
Primary Utility Suppression of hepcidin; Treatment of FOP and Anemia
Handling Store at -80°C (stock); Protect from light; Avoid freeze-thaw

Critical Selectivity Note: High selectivity over ALK5 (TGFβR1) is paramount. Non-selective inhibitors that block ALK5 can cause widespread toxicity (e.g., cardiac valve issues) because ALK5 regulates broad developmental and homeostatic processes. ALK2-IN-4 is engineered to spare ALK5, making it a safer tool for chronic dosing studies in mice.

Experimental Protocols

A. In Vitro Hepcidin Suppression Assay

This assay validates the compound's potency in a cellular environment using hepatoma cell lines (HepG2 or HuH7) which retain an intact BMP signaling pathway.

Materials:

  • HuH7 or HepG2 cells.[2]

  • Recombinant Human BMP6 (rhBMP6).

  • ALK2-IN-4 Succinate (dissolved in DMSO).[3]

  • qRT-PCR reagents (TaqMan probes for HAMP and GAPDH).

Protocol:

  • Seeding: Plate cells in 12-well plates (0.5 x 10^6 cells/well) in DMEM + 10% FBS. Allow adherence overnight.

  • Starvation: Switch to serum-free medium for 6–12 hours to reduce basal signaling.

  • Pre-treatment: Treat cells with ALK2-IN-4 (dose range: 1 nM – 1000 nM) or vehicle (DMSO < 0.1%) for 1 hour.

  • Stimulation: Add rhBMP6 (25 ng/mL) to the medium containing the inhibitor. Incubate for 6 hours.

  • Harvest: Lyse cells; extract total RNA.

  • Analysis: Perform qRT-PCR. Calculate relative HAMP expression using the ΔΔCt method.

    • Validation Criteria: Vehicle+BMP6 should show >10-fold induction of HAMP. ALK2-IN-4 should dose-dependently inhibit this induction (Expected IC50 ~10–50 nM).

B. In Vivo Model: Anemia of Inflammation (AI)

This protocol assesses the compound's ability to reverse hypoferremia caused by inflammation.

Model: Turpentine-induced sterile abscess or LPS-induced acute inflammation in C57BL/6 mice.

Workflow:

  • Induction: Inject turpentine oil (5 mL/kg, subcutaneous) into the flank of mice to induce chronic inflammation (Day 0).

  • Verification: Confirm anemia (Hb reduction) and high hepcidin by Day 7.

  • Treatment:

    • Group A: Vehicle (Oral gavage).

    • Group B: ALK2-IN-4 Succinate (10 mg/kg, Oral gavage, QD or BID).

  • Endpoint (Day 14):

    • Collect serum for Iron and Hepcidin (ELISA/MS) analysis.

    • Collect liver tissue for pSMAD1/5/8 Western Blot (Pharmacodynamic marker).

    • Collect spleen for non-heme iron (to assess iron mobilization).

Visualization: Experimental Workflow

Experiment_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy (Mouse) Cells HepG2/HuH7 Cells Treat Add ALK2-IN-4 (1 hr pre-inc) Cells->Treat Stim Stimulate w/ BMP6 (6 hrs) Treat->Stim PCR Measure HAMP mRNA (qPCR) Stim->PCR Model Induce Anemia (Turpentine/LPS) Dosing Oral Gavage 10 mg/kg ALK2-IN-4 Model->Dosing Analysis Serum Analysis: Iron & Hepcidin Dosing->Analysis Tissue Liver: pSMAD1/5/8 Dosing->Tissue

Figure 2: Parallel workflows for validating ALK2-IN-4 activity in vitro and in vivo.

Data Analysis & Interpretation

When analyzing results generated with ALK2-IN-4 succinate, use the following framework to ensure data integrity:

ParameterExpected Result (Inhibitor Treated)Biological Interpretation
Liver pSMAD1/5/8 Decreased Direct evidence of ALK2 kinase inhibition. If this does not drop, the drug did not reach the target or the dose is insufficient.
Serum Hepcidin Decreased Downstream consequence of SMAD inhibition. In inflammation models, this should return to near-baseline levels.
Serum Iron Increased Functional outcome.[2] Reduced hepcidin stabilizes Ferroportin, allowing stored iron to exit the spleen and liver.
Spleen Iron Decreased Confirmation of iron mobilization. Iron trapped in splenic macrophages is released into circulation.

Troubleshooting Note: If hepcidin decreases but serum iron does not increase, consider:

  • Iron Depletion: The animal may be truly iron-deficient (no stores to mobilize).

  • Erythropoietic Drive: Extremely high erythropoiesis (e.g., after bleeding) may consume serum iron rapidly, masking the increase.

References

  • Keros Therapeutics. (2020). Selective Inhibition of ALK2 Signaling Suppresses Serum Hepcidin and Increases Serum Iron.

  • Asshoff, M., et al. (2017). Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents. Blood.

  • MedChemExpress. (2024). KER047 (ALK2-IN-4) Product Monograph and Chemical Structure.

  • Poli, M., et al. (2014). The immunophilin FKBP12 inhibits hepcidin expression by binding the BMP type I receptor ALK2 in hepatocytes. Blood.

  • Steinbicker, A. U., et al. (2011). Perturbation of hepcidin expression by BMP type I receptor deletion induces iron overload in mice. Blood.

Sources

ALK2-IN-4 Succinate: Target Specificity & Technical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of ALK2-IN-4 succinate (also known as KER-047 succinate ), a potent small-molecule inhibitor targeting Activin Receptor-Like Kinase 2 (ALK2/ACVR1). It is designed for researchers investigating Fibrodysplasia Ossificans Progressiva (FOP), Diffuse Intrinsic Pontine Glioma (DIPG), and anemia of chronic disease.

Compound ID: KER-047 Succinate | CAS: 2416307-25-8 | Class: Pyrazolopyrimidine Derivative

Executive Summary

ALK2-IN-4 succinate is a highly potent, ATP-competitive inhibitor of ALK2 (ACVR1) , a bone morphogenetic protein (BMP) type I receptor. Unlike early-generation inhibitors (e.g., Dorsomorphin), ALK2-IN-4 is engineered for enhanced selectivity against the structurally homologous TGF-


 type I receptor ALK5 , a critical factor in minimizing cardiotoxicity during therapeutic development.

This guide details the compound's specificity profile, the structural basis of its selectivity, and the rigorous experimental workflows required to validate its activity in preclinical models.

Molecular Mechanism & Signaling Context

ALK2 acts as a "gatekeeper" in the BMP signaling pathway.[1] Under physiological conditions, it forms heterotetrameric complexes with Type II receptors (BMPR2, ACVR2A/B) upon ligand binding (e.g., BMP6, BMP7, Activin A).

Mechanism of Action[1][2][3][4]
  • Binding Site: ALK2-IN-4 binds to the intracellular kinase domain of ALK2, specifically within the ATP-binding pocket.

  • Mode: Type I ATP-competitive inhibition.[2]

  • Effect: It prevents the phosphorylation of the GS-domain by Type II receptors, thereby blocking the recruitment and phosphorylation of downstream effectors SMAD1, SMAD5, and SMAD8 .

Signaling Pathway Visualization

The following diagram illustrates the specific node of inhibition within the BMP pathway compared to the parallel TGF-


 pathway (off-target risk).

BMP_Signaling cluster_ligands Extracellular Ligands cluster_receptors Receptor Complex BMP BMP6 / BMP7 Type2 Type II Receptors (BMPR2/ACVR2A) BMP->Type2 Activin Activin A (Pathological in FOP) Activin->Type2 ALK2 ALK2 (ACVR1) Target Kinase Type2->ALK2 Phosphorylation ALK5 ALK5 (TGFbR1) (Major Off-Target) Type2->ALK5 SMAD158 p-SMAD 1/5/8 (Osteogenic) ALK2->SMAD158 Activates SMAD23 p-SMAD 2/3 (TGF-beta) ALK5->SMAD23 Activates Inhibitor ALK2-IN-4 (Inhibitor) Inhibitor->ALK2  BLOCKS   Nucleus Nuclear Translocation & Gene Expression SMAD158->Nucleus SMAD23->Nucleus

Caption: Schematic of ALK2-IN-4 intervention. The compound selectively blocks ALK2-mediated SMAD1/5/8 phosphorylation while sparing the ALK5-SMAD2/3 axis.

Target Specificity Profile

The primary challenge in ALK2 drug discovery is the high sequence homology within the receptor kinase family.[3] ALK2 shares ~80% kinase domain identity with ALK1 and significant homology with ALK3 and ALK6 .

Kinase Selectivity Data (Consolidated)

While specific IC50 values vary by assay conditions (e.g., ATP concentration), the following table summarizes the relative specificity profile characteristic of this optimized scaffold class (based on patent WO2020086963A1 and related pyrazolopyrimidine SAR studies).

Target KinaseFunctionPotency (IC50)Selectivity Ratio (vs ALK2)Clinical Implication
ALK2 (ACVR1) Primary Target < 10 nM 1x Therapeutic Efficacy
ALK1 (ACVRL1)BMP9 Signaling~10-50 nM2-5xVascular stability risk (HHT)
ALK3 (BMPR1A)BMP Signaling~20-100 nM5-10xHair/Bone homeostasis
ALK5 (TGFBR1) TGF-

Signaling
> 1000 nM > 100x Cardiotoxicity avoidance
p38 MAPKInflammation> 500 nM> 50xReduced off-target toxicity
KDR (VEGFR2)Angiogenesis> 1000 nM> 100xVascular safety

Key Insight: The critical differentiator for ALK2-IN-4 succinate is its "ALK5-sparing" profile. Early inhibitors like LDN-193189 inhibited ALK5 at moderate concentrations, leading to potential cardiac valve issues. ALK2-IN-4 maintains a wider therapeutic window.

Experimental Protocols for Validation

To verify the specificity profile of ALK2-IN-4 in your own laboratory, utilize the following validated workflows.

A. Biochemical Kinase Assay (LanthaScreen or HotSpot)

Objective: Determine intrinsic IC50 against recombinant kinases.

  • Reagents: Recombinant ALK2, ALK1, ALK5 kinases; Fluorescein-PolyGT substrate; ATP (at Km_app).

  • Preparation: Prepare 3x serial dilutions of ALK2-IN-4 succinate in DMSO (Top concentration: 10

    
    M).
    
  • Reaction: Incubate kinase + inhibitor + ATP + substrate for 60 mins at RT.

  • Detection: Add Eu-labeled anti-phospho antibody. Read TR-FRET signal.

  • Analysis: Fit curves using a 4-parameter logistic model to derive IC50.

B. Cellular Target Engagement (NanoBRET)

Objective: Confirm intracellular binding and permeability.

  • Cell Line: HEK293 transfected with ALK2-NanoLuc fusion.

  • Tracer: Use a cell-permeable fluorescent tracer (e.g., K-4).

  • Protocol: Treat cells with ALK2-IN-4. The inhibitor competes with the tracer for the ATP pocket. Loss of BRET signal indicates target engagement.

C. Functional Selectivity: Western Blotting (C2C12 Cells)

Objective: Differentiate between BMP (On-Target) and TGF-


 (Off-Target) inhibition.

Workflow Diagram:

Workflow cluster_treat Parallel Stimulation Step1 Seed C2C12 Cells (Serum Starve 4h) Inhibit Add ALK2-IN-4 (Dose Response: 1nM - 1uM) Step1->Inhibit TreatA Group A: + BMP4 (50 ng/mL) Lysis Cell Lysis (Phosphatase Inhibitors) TreatA->Lysis TreatB Group B: + TGF-beta (5 ng/mL) TreatB->Lysis Inhibit->TreatA Inhibit->TreatB Blot Western Blot Lysis->Blot Readout1 Detect pSMAD 1/5/8 (Should Decrease) Blot->Readout1 Readout2 Detect pSMAD 2/3 (Should Remain Stable) Blot->Readout2

Caption: Functional selectivity workflow. A specific ALK2 inhibitor will dose-dependently reduce pSMAD1/5/8 without affecting pSMAD2/3 levels induced by TGF-


.

Therapeutic Implications & References

FOP and the "Activin A" Switch

In FOP, the R206H mutation renders ALK2 hypersensitive to Activin A (normally an antagonist). ALK2-IN-4 succinate is specifically valuable because it blocks this neofunction.

  • Efficacy: Prevents heterotopic ossification (soft tissue turning to bone).

  • Safety: The succinate salt form improves solubility and bioavailability compared to the free base.

References
  • Patent Source: "Substituted Pyrazolo[1,5-a]pyrimidine Compounds as ALK2 Inhibitors." WO2020086963A1 . (Primary source for ALK2-IN-4/KER-047 structure and synthesis).

  • Structural Basis of Selectivity: Williams, E., et al. "Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2." Open Biology, 2021. (Describes the SAR of the pyrazolopyrimidine scaffold used in ALK2-IN-4).

  • FOP Mechanism: Hatsell, S.J., et al. "ACVR1R206H receptor mutation causes fibrodysplasia ossificans progressiva by imparting responsiveness to activin A." Science Translational Medicine, 2015.

  • Kinase Profiling Standards: Davis, M.I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 2011. (Methodology for KINOMEscan).

Sources

Unlocking the Pharmacophoric Code of ALK2-IN-4 Succinate: A Technical Guide to Structure-Based and Ligand-Based Modeling for Novel Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a pivotal serine/threonine kinase in the bone morphogenetic protein (BMP) signaling pathway. Dysregulation of ALK2 activity, often due to gain-of-function mutations, is a key driver in rare and debilitating diseases such as Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG). Consequently, the development of potent and selective ALK2 inhibitors has become a critical therapeutic strategy. This in-depth technical guide focuses on the pharmacophore analysis of ALK2-IN-4 succinate (also known as KER047 succinate), a potent and selective ALK2 inhibitor that has entered clinical development.[1] This document provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of both structure-based and ligand-based pharmacophore modeling methodologies. By elucidating the key chemical features essential for ALK2 inhibition, this guide serves as a blueprint for the rational design and virtual screening of novel ALK2 inhibitors with improved therapeutic profiles.

Introduction: The Therapeutic Imperative of Targeting ALK2

ALK2 is a type I transmembrane serine/threonine kinase receptor that plays a crucial role in cellular differentiation, proliferation, and tissue homeostasis through the BMP signaling pathway. Upon ligand binding, ALK2 forms a complex with a type II receptor, leading to the phosphorylation of downstream SMAD proteins (SMAD1/5/8). These activated SMADs then translocate to the nucleus to regulate gene expression.[2] Gain-of-function mutations in the ACVR1 gene, which encodes for ALK2, lead to aberrant signaling and are the primary cause of FOP, a catastrophic disorder characterized by progressive heterotopic ossification.[2] Furthermore, somatic ACVR1 mutations are found in a significant subset of DIPG, an aggressive and fatal pediatric brain tumor.[2]

The critical role of ALK2 in these pathologies underscores the urgent need for effective inhibitors. ALK2-IN-4 succinate (KER047 succinate) has emerged as a promising clinical candidate, designed to be a potent and selective inhibitor of ALK2.[3] Understanding the precise molecular interactions that confer its inhibitory activity is paramount for the development of next-generation therapeutics. Pharmacophore modeling serves as a powerful computational tool to distill the complex three-dimensional binding requirements into a simple and intuitive model of essential chemical features.

This guide will dissect the pharmacophore of ALK2-IN-4 succinate through a dual approach: a structure-based methodology leveraging the known crystal structures of ALK2, and a ligand-based approach that can be applied when a library of active compounds is available.

ALK2-IN-4 Succinate: A Profile of the Subject Molecule

ALK2-IN-4 succinate, with the active pharmaceutical ingredient KER-047, is a small molecule inhibitor targeting ALK2.[4] While specific IC50 values are not publicly available in peer-reviewed literature, it is described as a "potent" and "selective" inhibitor.[3] It has been investigated in clinical trials for conditions related to iron metabolism and was developed for the treatment of FOP.[1][5]

Compound Information
Name ALK2-IN-4 succinate
Synonym KER047 succinate
Molecular Formula C30H36FN7O5
SMILES CN1CCN(CC1)C2CCN(CC2)C3=CN4C(=C(C=N4)C5=C6C=C(C(=CC6=NC=C5)F)OC)N=C3.O=C(O)CCC(O)=O
Therapeutic Target Activin receptor-like kinase 2 (ALK2/ACVR1)
Associated Diseases Fibrodysplasia Ossificans Progressiva (FOP), Iron Deficiency Anemia

Table 1: Profile of ALK2-IN-4 succinate (KER-047 succinate).

Structure-Based Pharmacophore Modeling: Decoding the ALK2 Binding Pocket

Structure-based pharmacophore modeling utilizes the three-dimensional structure of the target protein, typically obtained from X-ray crystallography, to identify the key interaction points within the binding site.[4] This approach is particularly powerful as it directly maps the features of the protein that are essential for ligand recognition.

Rationale and Causality

The fundamental principle behind this methodology is that a potent inhibitor must possess chemical features that are complementary to the active site of the target protein. By analyzing the protein-ligand interactions from a co-crystal structure, we can generate a hypothesis of the essential features required for binding. This hypothesis is not merely a representation of the ligand but an embodiment of the binding pocket's requirements.

Experimental Protocol: A Step-by-Step Workflow

The following protocol outlines the generation of a structure-based pharmacophore model for ALK2, using a representative PDB entry with a co-crystallized inhibitor sharing a similar scaffold to ALK2-IN-4 succinate (e.g., a pyrazolo[1,5-a]pyrimidine core). A suitable starting point is PDB ID: 3MTF, which contains ALK2 in complex with an inhibitor.[6]

Step 1: Protein Preparation

  • Obtain Crystal Structure: Download the PDB file (e.g., 3MTF) from the Protein Data Bank.

  • Pre-processing: Load the structure into a molecular modeling software (e.g., Schrödinger Maestro, MOE, Discovery Studio).

  • Clean the Structure: Remove water molecules that are not involved in key interactions, as well as any non-essential co-solvents or ions.

  • Add Hydrogens: Add hydrogen atoms to the protein, ensuring correct ionization states for acidic and basic residues at physiological pH.

  • Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes.

Step 2: Pharmacophore Feature Identification

  • Define the Binding Site: Identify the active site based on the location of the co-crystallized ligand.

  • Generate Interaction Map: Utilize a tool within the software (e.g., LigandScout, the pharmacophore generation module in Maestro) to automatically identify and map the key interactions between the ligand and the protein.[7] These interactions define the pharmacophoric features, which typically include:

    • Hydrogen Bond Acceptors (HBA)

    • Hydrogen Bond Donors (HBD)

    • Hydrophobic Regions (HY)

    • Aromatic Rings (AR)

    • Positive/Negative Ionizable Features

Step 3: Pharmacophore Model Generation and Refinement

  • Create the Hypothesis: Based on the identified interaction points, the software generates a 3D pharmacophore hypothesis. This model consists of spheres representing the different features, with defined radii and vectors for directional features like hydrogen bonds.

  • Add Exclusion Volumes: To represent the space occupied by the protein and prevent steric clashes in virtual screening, exclusion volumes are added to the model.

  • Manual Refinement: As a senior scientist, it is crucial to manually inspect and refine the automatically generated model. This involves assessing the relative importance of each feature based on known structure-activity relationships (SAR) for ALK2 inhibitors and potentially removing or modifying less critical features.

Step 4: Model Validation

  • Purpose of Validation: The validation step is critical to ensure that the pharmacophore model can distinguish between active and inactive compounds.

  • Decoy Set Screening: A common validation method involves screening a "decoy set" – a collection of molecules with similar physicochemical properties to the known actives but with different topologies, and which are assumed to be inactive.

  • Performance Metrics: The performance of the model is evaluated using metrics such as the Enrichment Factor (EF) and the Receiver Operating Characteristic (ROC) curve. A good model will have a high EF, meaning it preferentially selects active compounds over decoys, and a high Area Under the Curve (AUC) for the ROC plot.[7]

G cluster_workflow Structure-Based Pharmacophore Workflow PDB 1. Obtain ALK2 Crystal Structure (e.g., 3MTF) Prep 2. Protein Preparation (Clean, Add H, Minimize) PDB->Prep Features 3. Identify Protein-Ligand Interaction Features Prep->Features Generate 4. Generate Pharmacophore Hypothesis Features->Generate Refine 5. Refine Model & Add Exclusion Volumes Generate->Refine Validate 6. Model Validation (Decoy Set Screening) Refine->Validate Screen 7. Virtual Screening Validate->Screen Validated Model

A high-level workflow for structure-based pharmacophore modeling.

Ligand-Based Pharmacophore Modeling: Learning from a Series of Active Molecules

Ligand-based pharmacophore modeling is employed when the 3D structure of the target is unknown, or to complement structure-based approaches by capturing the common features of a set of known active ligands.[8] This method assumes that the diverse molecules binding to the same target share a common set of essential chemical features arranged in a specific 3D orientation.

Rationale and Causality

The core idea is to superimpose a set of active molecules and identify the common chemical features that are responsible for their biological activity. This process generates a pharmacophore hypothesis that represents the minimum set of features required for a molecule to be active. The inclusion of inactive molecules can further refine the model by defining regions of space where certain features are disallowed.

Experimental Protocol: A Step-by-Step Workflow

This protocol describes the generation of a ligand-based pharmacophore model. For this hypothetical analysis of ALK2-IN-4 succinate, one would ideally have a series of structurally related analogs with a range of ALK2 inhibitory potencies.

Step 1: Data Set Preparation

  • Assemble Ligand Set: Collect a set of at least 5-10 structurally diverse molecules with known activity against ALK2. This set should be divided into a "training set" to build the model and a "test set" to validate it.[8]

  • Define Activity Levels: Classify the compounds in the training set as highly active, moderately active, and inactive based on their IC50 or Ki values.

  • Generate Conformations: For each molecule in the training set, generate a diverse set of low-energy 3D conformations to account for molecular flexibility.

Step 2: Pharmacophore Model Generation

  • Feature Mapping: For each conformation of each molecule, identify the potential pharmacophoric features.

  • Molecular Alignment: Align the conformations of the active molecules to find a common 3D arrangement of pharmacophoric features. This is a computationally intensive step, and various algorithms are used by different software packages.

  • Hypothesis Generation: Based on the common features from the alignment, generate a set of pharmacophore hypotheses. Software like PHASE or Catalyst will score and rank these hypotheses based on how well they map to the active compounds and exclude the inactive ones.

Step 3: Model Validation

  • Test Set Prediction: Use the generated pharmacophore model to predict the activity of the compounds in the test set. A good model should accurately classify the active compounds as active and the inactive compounds as inactive.

  • Statistical Validation: Perform statistical validation, such as Fischer's randomization test, to ensure that the correlation between the predicted and actual activities is not due to chance.[7]

G cluster_workflow Ligand-Based Pharmacophore Workflow Data 1. Assemble Ligand Set (Actives & Inactives) Conformers 2. Generate 3D Conformations Data->Conformers Align 3. Align Active Molecules & Identify Common Features Conformers->Align Generate 4. Generate & Score Pharmacophore Hypotheses Align->Generate Validate 5. Validate Model (Test Set Prediction) Generate->Validate Screen 6. Virtual Screening Validate->Screen Validated Model

A generalized workflow for ligand-based pharmacophore modeling.

Application in Drug Discovery: Virtual Screening for Novel ALK2 Inhibitors

The ultimate goal of generating a pharmacophore model is to use it as a 3D query to search large chemical databases for novel molecules that match the essential features for ALK2 inhibition. This process, known as virtual screening, can dramatically reduce the number of compounds that need to be synthesized and tested in vitro, thereby accelerating the drug discovery process.[9]

Virtual Screening Protocol
  • Database Preparation: Prepare a large database of commercially available or proprietary compounds for screening. This involves generating 3D conformations for each molecule.

  • Pharmacophore Screening: Use the validated pharmacophore model as a filter to rapidly screen the database. Only molecules that match the pharmacophore query are retained.

  • Hit Filtering and Refinement: The initial hits from the pharmacophore screen are typically subjected to further filtering based on drug-likeness properties (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

  • Molecular Docking: The refined hit list is then subjected to molecular docking into the ALK2 active site to predict their binding poses and estimate their binding affinities.[10]

  • Hit Prioritization: The final step involves prioritizing the hits based on their docking scores, predicted binding interactions, and overall drug-like properties for acquisition and biological testing.

G cluster_workflow Virtual Screening Workflow Model Validated Pharmacophore Model Screen 1. Pharmacophore Screening Model->Screen DB Compound Database (e.g., ZINC, Enamine) DB->Screen Hits1 Initial Hits Screen->Hits1 Filter 2. Drug-Likeness & ADMET Filtering Hits1->Filter Hits2 Filtered Hits Filter->Hits2 Dock 3. Molecular Docking (into ALK2 active site) Hits2->Dock Final Prioritized Hits for In Vitro Testing Dock->Final

A typical virtual screening cascade using a pharmacophore model.

Conclusion

The pharmacophore analysis of ALK2-IN-4 succinate provides a powerful framework for understanding the key molecular interactions required for the potent and selective inhibition of ALK2. By employing both structure-based and ligand-based modeling techniques, researchers can develop robust pharmacophore hypotheses that serve as invaluable tools in the quest for novel therapeutics for devastating diseases like FOP and DIPG. The methodologies outlined in this guide provide a self-validating system for the generation and application of pharmacophore models, from initial hypothesis building to the identification of promising new lead candidates through virtual screening. The continued application of these computational strategies will undoubtedly accelerate the development of the next generation of ALK2 inhibitors with enhanced efficacy and safety profiles.

References

  • Keros Therapeutics, Inc. (2020, December 7). Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition. GlobeNewswire. [Link]

  • Yuniarti, N., Ikhtiar, A., & Abdulah, R. (2020). Structure-based pharmacophore modelling for identifying VEGFR2 inhibitor. Indonesian Journal of Pharmacy, 31(4), 259-268.
  • Hoving, V., et al. (2022). Preliminary Results of a Phase-2 Clinical Trial of the ALK-2 Inhibitor Ker-047 for Treatment of Iron Refractory Iron Deficiency Anemia. Blood, 140(Supplement 1), 2475-2476.
  • Cuny, G. D., & Yu, P. B. (2021). Recent Advances in ALK2 Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1336–1349.
  • Ansari, S., & Irfan, M. (2021). Structure based pharmacophore modeling, virtual screening, molecular docking and ADMET approaches for identification of natural anti-cancer agents targeting XIAP protein. Scientific Reports, 11(1), 4193.
  • Keros Therapeutics, Inc. (2022, December 12). Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition. BioSpace. [Link]

  • NIH. (2024). Discovery and development of TRND482477/KER-047 for treating ALK2 dysfunction disorders: FOP and anemia resulting from Iron imbalance. NIH Research Festival. [Link]

  • Kumar, A., et al. (2022). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. Frontiers in Chemistry, 10, 869438.
  • Patsnap. (2025, March 11). What ALK2 inhibitors are in clinical trials currently? Patsnap Synapse. [Link]

  • Wang, H., et al. (2022). Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. Journal of Medicinal Chemistry, 65(13), 9143–9159.
  • Bioinformatics Insight. (2024, March 31). Learn the Art of Pharmacophore Modeling in Drug Designing [Video]. YouTube. [Link]

  • M, S. P., & K, S. (2019). Ligand-Based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. Current Drug Discovery Technologies, 16(2), 213-225.
  • Keros Therapeutics, Inc. (n.d.). KER-047. Patsnap Synapse. Retrieved February 5, 2026, from [Link]

  • Anderson, A. C. (2025). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Bioorganic & Medicinal Chemistry Letters, 15(15), 3749-3753.
  • Uddin, R., et al. (2022). Pharmacophore-based virtual screening approaches to identify novel molecular candidates against EGFR through comprehensive computational approaches and in-vitro studies. Frontiers in Pharmacology, 13, 1032936.
  • Adane, L., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Chemistry, 10, 1085958.
  • Prieto-Martínez, F. D., et al. (2020). Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. Molecules, 25(20), 4820.

Sources

Methodological & Application

protocol for dissolving ALK2-IN-4 succinate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Guide for the Preparation and Handling of ALK2-IN-4 Succinate in DMSO

Executive Summary

ALK2-IN-4 succinate (also known as KER047 succinate) is a highly potent, selective small-molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2/ACVR1). It is a critical tool compound for researching Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).

This technical guide provides a standardized protocol for solubilizing ALK2-IN-4 succinate in Dimethyl Sulfoxide (DMSO). Unlike simple dissolution, this protocol addresses the specific physicochemical challenges of succinate salts—namely hygroscopicity and potential for hydrolysis—to ensure the generation of stable, high-fidelity stock solutions for cellular and in vivo applications.

Physicochemical Profile & Solubility Data

Before initiating the protocol, verify the compound identity and parameters. The succinate salt form significantly alters the molecular weight compared to the free base, necessitating precise mass-to-molar calculations.

ParameterSpecification
Compound Name ALK2-IN-4 Succinate (KER047 Succinate)
CAS Number 2416307-25-8
Molecular Formula C₃₀H₃₆FN₇O₅ (Succinate salt)
Molecular Weight 593.65 g/mol
Appearance White to off-white solid powder
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)
Solubility Limit (DMSO) ~10 mM (5.94 mg/mL) recommended for stock; Max ~30 mM
Storage (Solid) -20°C (Desiccated, dark)
Storage (Solution) -80°C (Aliquoted)

Mechanism of Action: ALK2 Signaling Pathway[3]

ALK2-IN-4 functions by competitively binding to the ATP-binding pocket of the ALK2 kinase domain. This blockade prevents the phosphorylation of SMAD1/5/8, thereby inhibiting the transcription of osteogenic genes (e.g., ID1, ID2) responsible for heterotopic ossification.

Figure 1: ALK2 (ACVR1) Signaling Cascade and Inhibition Point

ALK2_Signaling Ligand BMP Ligands (BMP4, BMP6, BMP7) Receptor ALK2 (ACVR1) / BMPRII Receptor Complex Ligand->Receptor Binding Phosphorylation Phosphorylation (Blocked) Receptor->Phosphorylation Kinase Activity Inhibitor ALK2-IN-4 (Inhibitor) Inhibitor->Receptor ATP Competition SMAD SMAD 1/5/8 Phosphorylation->SMAD Activate Complex SMAD Complex (Nuclear Translocation) SMAD->Complex Bind SMAD4 SMAD4 SMAD4 Nucleus Nucleus (Gene Transcription: ID1, ID2) Complex->Nucleus Regulate Transcription

Caption: Schematic of the BMP/ALK2 signaling pathway showing the competitive inhibition of the receptor kinase activity by ALK2-IN-4, preventing SMAD activation.[1][2]

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM stock solution of ALK2-IN-4 succinate in anhydrous DMSO.

Materials Required[5][6]
  • Compound: ALK2-IN-4 Succinate (Solid).[1][2][3]

  • Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade). Note: Water content >0.1% can induce precipitation of the salt form over time.

  • Vials: Amber borosilicate glass vials (2 mL) with PTFE-lined caps.

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath (optional).

Calculation Logic

The molecular weight of the succinate salt (593.65 g/mol ) must be used.




Step-by-Step Methodology

Figure 2: Dissolution Workflow

Protocol_Workflow Step1 Step 1: Equilibrate Bring vial to RT (Desiccator) Step2 Step 2: Weighing Weigh 5.94 mg (Rapidly) Step1->Step2 Step3 Step 3: Solubilization Add 1 mL Anhydrous DMSO Vortex 30s Step2->Step3 Step4 Step 4: QC Check Inspect for clarity Sonicate if needed Step3->Step4 Step5 Step 5: Storage Aliquot (50 µL) Store at -80°C Step4->Step5

Caption: Operational workflow for the preparation of ALK2-IN-4 succinate stock solutions, emphasizing temperature equilibration and visual QC.

  • Equilibration: Remove the product vial from -20°C storage and place it in a desiccator. Allow it to warm to room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic succinate salt, leading to hydrolysis or weighing errors.

  • Weighing: Weigh approximately 5.94 mg of ALK2-IN-4 succinate into a sterile amber glass vial.

    • Tip: If the static charge is high, use an anti-static gun or weigh onto weighing paper first.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to the vial.

    • Note: If a different mass was weighed, adjust the DMSO volume to maintain 10 mM:

      
      
      
  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If particulates remain, sonicate in a water bath at room temperature for 2–5 minutes. Avoid heating above 37°C to prevent thermal degradation.

  • Visual Inspection: Hold the vial against a light source. The solution should be clear and colorless to pale yellow. If cloudy, do not proceed to cell treatment; sonicate further.

Quality Control & Storage

Stability

Succinate salts in DMSO are generally stable but sensitive to freeze-thaw cycles.

  • Stock Solution (10 mM): Stable for 6 months at -80°C; 1 month at -20°C.

  • Working Solution: Prepare fresh immediately before use.

Aliquoting Strategy

Do not store the bulk 1 mL stock. Immediately after preparation, dispense into 50 µL single-use aliquots in PCR tubes or microcentrifuge tubes.

  • Reasoning: Repeated freezing and thawing introduces moisture, which can cause the succinate salt to crash out of the DMSO solution.

Usage in Biological Assays[7][8][9]

When diluting the DMSO stock into aqueous culture media, precipitation is the primary risk.

  • Maximum DMSO Tolerance: Most cell lines tolerate 0.1% to 0.5% DMSO.

  • Dilution Scheme (Example for 10 µM Final Concentration):

    • Intermediate Dilution: Dilute 10 mM stock 1:10 in DMSO to create a 1 mM working stock.

    • Final Dilution: Add 1 µL of 1 mM working stock to 1 mL of culture medium.

    • Result: 1 µM compound concentration with 0.1% DMSO.

Table 2: Troubleshooting Common Issues

ObservationProbable CauseCorrective Action
Precipitation upon media addition "Crash-out" effect due to rapid polarity change.Perform a serial dilution in DMSO first, or add the DMSO stock to the media while vortexing the media.
Solution turns yellow/brown Oxidation of the compound.Discard. Ensure storage was in amber vials and protected from light.
Inconsistent IC50 data Moisture contamination in DMSO.Use fresh, anhydrous DMSO. Verify the MW used for calculation (Succinate vs. Free Base).

References

  • Compound Identity & Properties: MedChemExpress. KER047 succinate (ALK2-IN-4 succinate) Datasheet. Retrieved from [2]

  • Signaling Pathway Context: Williams, E., et al. (2021). "Recent Advances in ALK2 Inhibitors." ACS Omega. Retrieved from

  • Solubility & Handling: SelleckChem. Inhibitor Handling and Solubility Guide. Retrieved from

  • Biological Application: NIH National Center for Advancing Translational Sciences. ALK2 Inhibitors for FOP. Retrieved from (General context on ALK2 inhibitors).

Disclaimer: This protocol is for research use only. ALK2-IN-4 is not approved for human therapeutic use.[1][2]

Sources

Application Note: Preparation and Handling of ALK2-IN-4 Succinate for In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals working with ALK2-IN-4 (KER047) Succinate , a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2/ACVR1).

Introduction & Scientific Rationale

ALK2-IN-4 (often identified as KER047) is a highly selective Type I kinase inhibitor targeting ALK2 (ACVR1) . It is widely utilized in research regarding Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG) .

The succinate salt form is preferred over the free base for its improved physicochemical stability and potential for higher aqueous solubility in complex biological matrices. However, like many kinase inhibitors, the succinate salt retains significant lipophilicity, necessitating precise handling to prevent "crashing out" (precipitation) when transitioning from organic stock solvents to aqueous culture media.

Mechanism of Action

ALK2-IN-4 binds to the ATP-binding pocket of the ALK2 receptor, preventing the phosphorylation of downstream effectors SMAD1, SMAD5, and SMAD8. This blockade inhibits the transcription of osteogenic genes (e.g., Id1, Id2, Runx2).

BMP_Signaling cluster_membrane Cell Membrane cluster_nucleus Nucleus BMP BMP Ligands (BMP6, BMP7) ALK2 ALK2 (ACVR1) Receptor BMP->ALK2 Binds TypeII Type II Receptor (BMPR2/ActRII) BMP->TypeII Binds SMAD SMAD 1/5/8 ALK2->SMAD Phosphorylates TypeII->ALK2 Phosphorylates Inhibitor ALK2-IN-4 (Inhibitor) Inhibitor->ALK2  Blocks ATP Binding pSMAD p-SMAD 1/5/8 (Phosphorylated) SMAD->pSMAD Complex Transcriptional Complex pSMAD->Complex + SMAD4 SMAD4 SMAD4 Genes Target Genes (Id1, Id2, Runx2) Complex->Genes Translocates & Activates

Figure 1: The BMP signaling pathway showing ALK2-IN-4 inhibition of SMAD1/5/8 phosphorylation.[1]

Physicochemical Properties

Before preparation, verify the specific batch data on your Certificate of Analysis (CoA). The stoichiometry of the salt (e.g., 1:1 vs 1.5:1) significantly alters the Molecular Weight (MW).

PropertyValue (Example for 1:1 Salt)Notes
Compound Name ALK2-IN-4 SuccinateAlso known as KER047 Succinate
MW (Free Base) ~475.56 g/mol Active moiety
MW (Succinate) ~593.65 g/mol Use this for Molarity calculations
Solubility (DMSO) ≥ 10 mM (up to 50 mM)Recommended Stock Solvent
Solubility (Water) Low / PoorDo not use for primary stock
Appearance White to Off-white solidHygroscopic; store desiccated

CRITICAL: Always calculate molarity using the Salt MW , not the Free Base MW.



Protocol: Stock Solution Preparation (10 mM)

This protocol creates a 10 mM Master Stock in DMSO. This concentration is ideal because a 1:1000 dilution yields 10 µM, covering the typical IC50 range (nanomolar) without exceeding DMSO toxicity limits (0.1%).

Materials
  • ALK2-IN-4 Succinate powder (Store at -20°C or -80°C).

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered, Cell Culture Grade (≥99.7%).

  • Amber glass vials (borosilicate) or low-binding polypropylene tubes.

  • Desiccator.

Step-by-Step Workflow
  • Equilibration: Remove the product vial from the freezer and place it in a desiccator. Allow it to warm to Room Temperature (RT) for at least 1 hour.

    • Why? Opening a cold vial causes condensation, introducing water that hydrolyzes the compound and degrades the stock over time.

  • Weighing: Weigh approximately 2–5 mg of powder into a tared sterile vial. Record the exact mass (e.g., 3.15 mg).

  • Calculation: Calculate the volume of DMSO required for 10 mM.

    • Example: Mass = 3.15 mg. MW = 593.65 g/mol .

  • Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at RT for 5 minutes.

    • Observation: The solution should be clear and colorless/light yellow.

  • Aliquot & Storage: Dispense into single-use aliquots (e.g., 20–50 µL) in light-protected tubes.

    • Storage: -80°C (Stable for 6 months). Avoid repeated freeze-thaw cycles.

Stock_Prep Powder Powder (-20°C) Warm Warm to RT (Desiccator) Powder->Warm Weigh Weigh (Exact Mass) Warm->Weigh DMSO Add DMSO (Target 10mM) Weigh->DMSO Vortex Vortex/Sonicate (Clear Soln) DMSO->Vortex Aliquot Aliquot (Avoid Freeze-Thaw) Vortex->Aliquot Freeze Store (-80°C) Aliquot->Freeze

Figure 2: Workflow for preparing stable kinase inhibitor stock solutions.

Protocol: Cell Treatment (Serial Dilution)

Directly adding 100% DMSO stock to cell media can cause local precipitation ("crashing out") due to the sudden polarity shift. Use an Intermediate Dilution Step .

Treatment Strategy[2][3]
  • Target Final Conc: 10 nM – 1 µM (Typical IC50 range).

  • Final DMSO Conc: Keep < 0.1% (v/v) to avoid solvent toxicity.

Procedure
  • Prepare Intermediate (100x): Dilute the 10 mM Master Stock into complete culture media (or PBS) to create a 100x concentration of your final target.

    • Note: If the compound precipitates here, use an intermediate dilution in 100% DMSO first (e.g., dilute 10 mM -> 1 mM in DMSO), then dilute into media.

  • Prepare Working Solution (1x): Add the Intermediate solution to your cell culture wells.

  • Incubation: Treat cells for 1–2 hours for phosphorylation studies (fast kinetics) or 24–48 hours for phenotypic assays (osteogenesis).

Dilution Table (Example for 100 nM Final Treatment)

StepSource SolutionSolvent/DiluentDilution FactorResulting Conc.[2][3]DMSO %
1 10 mM Master StockDMSO1:100100 µM100%
2 100 µM Sub-StockMedia1:1010 µM10%
3 10 µM IntermediateCell Media (in well)1:100100 nM 0.1%

Quality Control & Self-Validation

To ensure the stock solution is active and the protocol was successful, perform a functional validation assay.

Western Blot Validation
  • Cells: C2C12 myoblasts or HUVECs (known to express ALK2).

  • Induction: Starve cells (low serum) for 4 hours, then pre-treat with ALK2-IN-4 (various conc.) for 1 hour.

  • Stimulation: Stimulate with BMP6 or BMP7 (50 ng/mL) for 30–60 minutes.

  • Readout: Lyse cells and immunoblot for Phospho-Smad1/5/8 (Cell Signaling Tech #9511 or similar).

    • Success Criteria: Dose-dependent reduction of pSMAD bands compared to the "BMP-only" control. Total SMAD levels should remain constant.

References

  • Williams, E. et al. (2024). Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors.[4][5] Proceedings of the National Academy of Sciences (PNAS). Available at: [Link][4]

  • Holtzhausen, A. et al. Novel bone morphogenetic protein signaling through Smad2 and Smad3.[6] NIH PubMed Central. Available at: [Link]

  • BioRxiv. CryoEM structure of ALK2:BMP6 reveals distinct mechanisms. (2025).[4][7] Available at: [Link]

Sources

Application Note: In Vivo Dosing Guidelines for ALK2-IN-4 Succinate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the in vivo administration of ALK2-IN-4 succinate (also known as KER-047 succinate ), a potent and selective inhibitor of Activin Receptor-Like Kinase 2 (ALK2/ACVR1).

This guide is designed for investigators modeling Fibrodysplasia Ossificans Progressiva (FOP) , Diffuse Intrinsic Pontine Glioma (DIPG) , and Anemia of Chronic Disease (ACD) .

Compound Identity: ALK2-IN-4 Succinate (KER-047) CAS No: 2416307-25-8 Mechanism: Selective ATP-competitive inhibition of ALK2 (ACVR1) kinase. Primary Readouts: Phospho-SMAD1/5/8 suppression, Hepcidin reduction, Heterotopic Ossification (HO) prevention.

Part 1: Executive Summary & Mechanism

ALK2-IN-4 succinate is a clinical-stage small molecule inhibitor designed to target the BMP signaling pathway. Unlike earlier generation inhibitors (e.g., Dorsomorphin, LDN-193189), ALK2-IN-4 exhibits improved selectivity for ALK2 over ALK5 (TGF


R1), reducing the risk of cardiac toxicity associated with broad TGF

inhibition.
Mechanism of Action

The compound binds to the intracellular kinase domain of ALK2, preventing the phosphorylation of SMAD1, SMAD5, and SMAD8. This blockade downregulates the transcription of target genes such as HAMP (Hepcidin) and ID1/ID2, which are critical in iron homeostasis and osteogenesis, respectively.

BMP_Signaling BMP_Ligand BMP Ligands (BMP6, Activin A) ALK2 ALK2 (ACVR1) Receptor Complex BMP_Ligand->ALK2 Activation SMAD_Complex pSMAD 1/5/8 Complex ALK2->SMAD_Complex Phosphorylation ALK2_IN_4 ALK2-IN-4 (Inhibitor) ALK2_IN_4->ALK2 Inhibition Nucleus Nucleus (Transcription) SMAD_Complex->Nucleus Translocation HAMP HAMP Gene (Hepcidin) Nucleus->HAMP Upregulation ID1 ID1/ID2 Genes (Osteogenesis) Nucleus->ID1 Upregulation

Caption: ALK2-IN-4 intercepts BMP signaling at the receptor level, preventing SMAD1/5/8 phosphorylation and subsequent gene transcription.

Part 2: Formulation & Solubility Protocols

Critical Challenge: ALK2-IN-4 succinate has limited aqueous solubility. The "succinate" salt form is utilized to enhance bioavailability, but incorrect vehicle selection will lead to precipitation and erratic PK data.

Formulation A: Clear Solution (Low Dose / IV / IP)

Use for doses < 5 mg/kg or Intravenous administration.

  • Final Concentration: 0.5 – 1.0 mg/mL

  • Stability: Prepare fresh immediately before dosing.

ComponentVolume %Preparation Step
DMSO 10%Dissolve compound stock here first.[1] Sonicate until clear.
PEG300 40%Add slowly to DMSO solution while vortexing.
Tween-80 5%Add to the mixture.[1][2]
Saline (0.9%) 45%Add last. If cloudy, sonicate at 37°C.
Formulation B: Homogeneous Suspension (High Dose Oral)

Use for doses 10 – 30 mg/kg via Oral Gavage (PO).

  • Final Concentration: 1.0 – 3.0 mg/mL

  • Stability: Stable for 24 hours at 4°C.

ComponentVolume %Preparation Step
0.5% Methylcellulose (MC) 99.5%Pre-warm vehicle. Add compound powder slowly.
Tween-80 0.5%Add surfactant to aid wetting.
Processing -Critical: Probe sonicate or homogenize to ensure uniform particle size.

Part 3: In Vivo Dosing & Experimental Design[2]

Dose Selection Guide

Doses are extrapolated from clinical data (KER-047) and preclinical ALK2 benchmarks.

Study TypeRecommended Dose (PO)FrequencyRationale
PK Pilot 10 mg/kgSingle DoseEstablish Tmax and Half-life (T1/2).
Anemia (Hepcidin) 10 – 30 mg/kgQD or BIDHepcidin suppression is rapid (4-6h); requires sustained coverage.
FOP (Ossification) 10 mg/kgBIDContinuous inhibition required to block heterotopic bone formation.
Toxicity Check 50 mg/kgSingle DoseAssess tolerability (monitor weight loss >15%).
Pharmacokinetic (PK) Workflow

To validate target engagement, plasma and tissue samples must be collected at specific intervals relative to Tmax (typically 0.5 - 2 hours for small molecules).

Workflow cluster_Timepoints Sample Collection Prep Formulation (Fresh) Dose Oral Gavage (10 mg/kg) Prep->Dose T1 1 hr (Cmax) Dose->T1 T2 4 hr (PD Effect) Dose->T2 T3 24 hr (Trough) Dose->T3 Analysis Analysis: LC-MS/MS (Plasma) Western Blot (Tissue) T1->Analysis T2->Analysis T3->Analysis

Caption: Experimental workflow for validating ALK2-IN-4 exposure and efficacy.

Part 4: Step-by-Step Protocol

Pre-Study Validation
  • Stock Check: Verify the compound is the succinate salt (MW ~593.65 g/mol ). Free base solubility is significantly lower.

  • Vehicle Test: Prepare a "dummy" vehicle (Formulation B) without mice to ensure the compound does not crash out after 1 hour on the bench.

Preparation (Example: 10 mg/kg for 10 mice)
  • Mice: 10 mice @ 25g = 250g total mass.

  • Total Dose: 250g * 10 mg/kg = 2.5 mg compound.

  • Volume: Standard PO volume is 10 mL/kg. Total volume = 2.5 mL.

  • Concentration: 1.0 mg/mL.

  • Procedure:

    • Weigh 3.0 mg of ALK2-IN-4 succinate (include 20% overage).

    • Add 30 µL DMSO (if using Formulation A logic for wetting) or add directly to 3.0 mL of 0.5% MC/0.1% Tween vehicle (Formulation B).

    • Sonicate for 10 minutes until a fine, uniform suspension is achieved.

    • Keep on a magnetic stirrer during dosing.

Administration
  • Restrain the mouse firmly by the scruff.

  • Using a plastic feeding needle (FTP-18-30), administer 10 mL/kg (e.g., 250 µL for a 25g mouse).

  • Note: If using Formulation A (high PEG/DMSO), observe mice for 15 mins for signs of vehicle intolerance (lethargy).

Sample Collection for PD (Pharmacodynamics)
  • Timing: Euthanize mice at 4 hours post-dose for maximal hepcidin suppression.[3]

  • Plasma: Collect blood into EDTA tubes. Centrifuge at 2000 x g for 10 min. Store plasma at -80°C for Hepcidin ELISA.

  • Tissue: Harvest Liver (for Hepcidin mRNA) or Heterotopic Bone tissue (for pSMAD). Snap freeze in liquid nitrogen immediately to preserve phosphorylation states.

Part 5: References

  • MedChemExpress (MCE). KER047 Succinate Product Information & Solubility Data.Link

  • Keros Therapeutics. Keros Therapeutics Announces Completion of Dosing of Planned Cohorts in KER-047 Phase 1 Trial.[4] (2020).[4] Link

  • Babatunde, et al. Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2.[3] Journal of Medicinal Chemistry (2022). Link

  • World Intellectual Property Organization. Patent WO2020086963A1: Inhibitors of ALK2 and methods of use thereof.Link

Sources

ALK2-IN-4 succinate IC50 determination in kinase assays

Author: BenchChem Technical Support Team. Date: February 2026

Determining the Potency (IC50) of ALK2-IN-4 Succinate via In-Vitro Biochemical Kinase Assay

Abstract

Activin receptor-like kinase-2 (ALK2), also known as ACVR1, is a serine/threonine kinase that functions as a critical type I receptor in the bone morphogenetic protein (BMP) signaling pathway.[1][2] Gain-of-function mutations in the ACVR1 gene are the primary genetic driver of fibrodysplasia ossificans progressiva (FOP), a rare and devastating disorder characterized by progressive heterotopic ossification.[3][4][5] These mutations are also implicated in certain pediatric cancers like diffuse intrinsic pontine glioma (DIPG).[4][5][6] Consequently, ALK2 has emerged as a high-priority therapeutic target, leading to the development of specific inhibitors. ALK2-IN-4 succinate is one such potent inhibitor under investigation.[7] This application note provides a detailed technical guide and a robust, self-validating protocol for determining the half-maximal inhibitory concentration (IC50) of ALK2-IN-4 succinate against recombinant human ALK2 kinase activity. We detail an in-vitro biochemical assay utilizing a luminescence-based ADP detection method, explain the scientific rationale behind key experimental parameters, and offer guidance on data analysis and interpretation.

Scientific Background

The ALK2 Signaling Pathway: A Key Regulator of Cellular Fate

ALK2 is a central component of the BMP signaling cascade, which governs a multitude of cellular processes including proliferation, differentiation, and apoptosis.[3][8] The canonical pathway is initiated when a BMP ligand (e.g., BMP6, BMP7) induces the formation of a heterotetrameric complex of two type I (ALK2) and two type II (e.g., BMPRII) receptors.[2] Within this complex, the constitutively active type II receptor kinase phosphorylates the glycine-serine-rich (GS) domain of ALK2, unleashing its own kinase activity.[2][9] Activated ALK2 then phosphorylates the downstream effector proteins, SMAD1, SMAD5, and SMAD8 (also known as SMAD9).[8][10] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates into the nucleus to regulate the transcription of target genes.[10] In FOP, specific mutations render ALK2 constitutively active or responsive to aberrant ligands, leading to uncontrolled downstream signaling and pathological bone formation.[3]

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand TypeII_R Type II Receptor (e.g., BMPRII) BMP_Ligand->TypeII_R Binds ALK2_inactive ALK2 (ACVR1) (Inactive) TypeII_R->ALK2_inactive Recruits ALK2_active ALK2 (ACVR1) (Active) ALK2_inactive->ALK2_active Phosphorylates (P) SMAD158 SMAD1/5/8 ALK2_active->SMAD158 Phosphorylates (P) pSMAD158 pSMAD1/5/8 Complex pSMAD1/5/8 + SMAD4 Complex pSMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Gene_Expression Target Gene Transcription Complex->Gene_Expression Regulates ALK2_IN_4 ALK2-IN-4 succinate ALK2_IN_4->ALK2_active Inhibits (ATP-Competitive)

Caption: Canonical ALK2 (ACVR1) signaling pathway and point of inhibition.

The Principle of IC50 Determination in Kinase Assays

The IC50 (half-maximal inhibitory concentration) is a quantitative measure of the potency of an inhibitor. It represents the concentration of a drug required to inhibit a given biological process, in this case, ALK2 kinase activity, by 50%. For ATP-competitive inhibitors like ALK2-IN-4 succinate, the molecule binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.[8]

The IC50 value is not an absolute constant; its determination is highly dependent on the assay conditions, most critically the concentration of ATP. A higher ATP concentration will require a higher concentration of a competitive inhibitor to achieve 50% inhibition. Therefore, for meaningful and comparable results, it is imperative to perform the assay at an ATP concentration that is at or near the Michaelis constant (Km) of the enzyme for ATP. This ensures that the determined IC50 value more closely reflects the inhibitor's true affinity for the enzyme.[11]

This protocol employs the ADP-Glo™ Kinase Assay, a robust luminescence-based method. The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The reaction is stopped, and remaining ATP is depleted. Subsequently, the ADP is converted back into ATP, which serves as a substrate for luciferase, generating a light signal that is directly proportional to the initial kinase activity.[12]

Materials and Methods

Reagents and Equipment
Reagent / MaterialSupplierCat. No. / Description
Recombinant Human ALK2 (ACVR1), (a.a. 147-509)BPS Bioscience40105
Casein, DephosphorylatedSigma-AldrichC4032
ALK2-IN-4 succinateMedChemExpressHY-145327A
ADP-Glo™ Kinase Assay KitPromegaV9101
ATP (Adenosine 5'-Triphosphate), Disodium SaltSigma-AldrichA2383
Dithiothreitol (DTT)Sigma-AldrichD9779
TRIS-HClThermo Fisher15568025
MgCl2Sigma-AldrichM8266
Bovine Serum Albumin (BSA)NEBB9000S
DMSO, AnhydrousSigma-Aldrich276855
Solid White, Low-Volume, 384-well Assay PlatesCorning3572
Plate-reading Luminometer(e.g., BMG LABTECH)(e.g., CLARIOstar)
Multichannel Pipettes------
Preparation of Solutions
  • Kinase Assay Buffer (1X): 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT. Prepare fresh from stock solutions and keep on ice. The DTT must be added fresh just before use.

  • ALK2-IN-4 succinate Stock (10 mM): Prepare a 10 mM stock solution in 100% DMSO. Aliquot and store at -80°C to avoid freeze-thaw cycles.

  • Recombinant ALK2 Enzyme Working Solution: Thaw the enzyme on ice. Gently dilute the enzyme to the required final concentration (e.g., 2 ng/µL or 40 nM) in 1X Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range (typically 10-30% ATP conversion). Keep on ice.

  • Substrate/ATP Mix: Prepare a 2X working solution containing 100 µM ATP and 1.0 mg/mL Casein in 1X Kinase Assay Buffer. Causality Note: The 100 µM ATP concentration is a starting point and should be optimized to be at or near the Km(ATP) for the specific ALK2 enzyme lot being used for the most accurate IC50 determination.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Signal Detection cluster_analysis Data Analysis Prep_Inhibitor 1. Prepare Inhibitor Dilution Series (11-point, 1:3 in DMSO) Add_Inhibitor 4. Add 1 µL Inhibitor/DMSO to Plate Prep_Inhibitor->Add_Inhibitor Prep_Enzyme 2. Prepare ALK2 Enzyme Working Solution Add_Enzyme 5. Add 2 µL ALK2 Enzyme (Final Conc. ~20 nM) Prep_Enzyme->Add_Enzyme Prep_Substrate 3. Prepare 2X Substrate/ATP Mix Add_Substrate 7. Add 2 µL Substrate/ATP Mix to Initiate Reaction Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate_1 6. Incubate 10 min at RT Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 8. Incubate 120 min at RT Add_Substrate->Incubate_2 Add_ADP_Glo 9. Add 5 µL ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 10. Incubate 40 min at RT Add_ADP_Glo->Incubate_3 Add_Detection 11. Add 10 µL Kinase Detection Reagent Incubate_3->Add_Detection Incubate_4 12. Incubate 30 min at RT Add_Detection->Incubate_4 Read_Luminescence 13. Read Luminescence (RLU) Incubate_4->Read_Luminescence Plot_Data 14. Plot % Inhibition vs. [Inhibitor] (log scale) Read_Luminescence->Plot_Data Calculate_IC50 15. Calculate IC50 using Non-linear Regression Plot_Data->Calculate_IC50

Caption: Step-by-step workflow for ALK2-IN-4 succinate IC50 determination.

Step-by-Step Assay Protocol

This protocol is designed for a 384-well plate format with a final reaction volume of 5 µL.

  • Inhibitor Preparation: Prepare a serial dilution of ALK2-IN-4 succinate in 100% DMSO. A common scheme is an 11-point, 1:3 dilution series starting from a high concentration (e.g., 1 mM). Include a DMSO-only control (for 0% inhibition) and a no-enzyme control (for 100% inhibition/background).

  • Plate Setup: Add 1 µL of the serially diluted inhibitor or DMSO controls to the appropriate wells of a solid white 384-well plate.

  • Enzyme Addition: Add 2 µL of the ALK2 Enzyme Working Solution to each well, except for the no-enzyme (background) controls.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 2 µL of the 2X Substrate/ATP Mix to all wells to start the kinase reaction. The final reaction volume is now 5 µL.

  • Kinase Reaction: Incubate the plate for 120 minutes at room temperature. Self-Validation Note: The incubation time should be optimized alongside the enzyme concentration to ensure ATP consumption for the uninhibited reaction does not exceed 30%, maintaining initial velocity conditions.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to generate a light signal.

  • Final Incubation: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer with an integration time of 0.5-1 second per well.

Data Analysis
  • Background Subtraction: Subtract the average relative luminescence unit (RLU) value from the no-enzyme control wells from all other wells.

  • Normalization: Define the 0% inhibition control (DMSO only, "Max Signal") and the 100% inhibition control (highest inhibitor concentration or a well with a known potent inhibitor, "Min Signal"). Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_min) / (RLU_max - RLU_min))

  • Curve Fitting: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to generate a sigmoidal dose-response curve.

  • IC50 Determination: The IC50 value is determined from the fitted curve as the concentration of inhibitor that produces 50% inhibition.

Expected Results & Data Interpretation

A successful experiment will yield a clear sigmoidal dose-response curve. The quality of the assay should be assessed using the Z'-factor, which compares the dynamic range of the signal to the variability in the data. A Z'-factor > 0.5 indicates an excellent and robust assay.

Table 2: Representative Data and Calculated Parameters

ParameterValueDescription
IC505.2 nMPotency of ALK2-IN-4 succinate under these assay conditions.
Hill Slope-1.1Indicates a standard dose-response relationship.
0.995Goodness of fit for the non-linear regression.
Z'-Factor0.85Indicates a high-quality, robust assay suitable for screening.
Signal-to-Background>100Strong signal window for reliable measurements.

Note: The IC50 value presented is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The resulting IC50 value provides a quantitative measure of the inhibitor's potency. This data is crucial for compound ranking, structure-activity relationship (SAR) studies, and further drug development efforts. For comprehensive characterization, it is advisable to perform selectivity profiling by testing the inhibitor against a panel of other kinases to assess its specificity.[13]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Signal or Low S/B Ratio 1. Insufficient enzyme activity. 2. Degraded ATP or substrate. 3. Incorrect buffer conditions.1. Increase enzyme concentration or incubation time (while staying within linear range). 2. Use fresh, properly stored reagents. 3. Verify buffer pH and component concentrations.
High Data Variability (Low Z') 1. Pipetting inaccuracies. 2. Incomplete mixing. 3. Edge effects on the plate.1. Calibrate pipettes; use reverse pipetting for viscous solutions. 2. Ensure gentle but thorough mixing after reagent addition. 3. Avoid using the outermost wells or fill them with buffer.
Incomplete or Flat Dose-Response Curve 1. Inhibitor concentration range is too high or too low. 2. Inhibitor has low solubility.1. Adjust the dilution series to bracket the expected IC50. 2. Ensure inhibitor is fully dissolved in DMSO; check for precipitation in assay buffer.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for determining the IC50 of ALK2-IN-4 succinate. By carefully controlling key experimental variables, particularly the ATP concentration, and by understanding the underlying principles of the ALK2 signaling pathway and kinase inhibition, researchers can generate high-quality, reproducible data. This robust methodology is essential for advancing the preclinical evaluation of ALK2 inhibitors as potential therapeutics for devastating diseases like FOP.

References

  • Synapse. What are ALK2 inhibitors and how do they work?. [Link]

  • BPS Bioscience. ALK2 (ACVR1) Kinase Assay Kit. [Link]

  • Synapse. What ALK2 inhibitors are in clinical trials currently?. [Link]

  • Fukuda, T., et al. (2020). ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma. Chemical and Pharmaceutical Bulletin, 68(3), 194-200. [Link]

  • Synapse. What are the therapeutic candidates targeting ALK2?. [Link]

  • Mork, C.N., et al. (2021). Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(10), 1339-1350. [Link]

  • Katagiri, T., et al. (2021). Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders. International Journal of Molecular Sciences, 22(23), 12891. [Link]

  • Upadhyay, A., et al. (2022). Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders. Bone, 154, 116239. [Link]

  • Carceller, F., et al. (2019). ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma. Communications Biology, 2(1), 1-13. [Link]

  • Main, E.R., et al. (2021). Recent Advances in ALK2 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12516-12534. [Link]

  • Kaplan, F.S., et al. (2016). Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders. Bone, 90, 146-154. [Link]

  • BioCryst Pharmaceuticals, Inc. (2022). FDA Grants Orphan Drug Designation for BioCryst's ALK-2 Inhibitor, BCX9250, for the Treatment of Fibrodysplasia Ossificans Progressiva. [Link]

  • Dwivedi, D., et al. (2023). Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology. Proceedings of the National Academy of Sciences, 120(13), e2218731120. [Link]

  • Mohedas, A.H., et al. (2014). Development of an ALK2-biased BMP type I receptor kinase inhibitor. ACS Chemical Biology, 9(6), 1291-1302. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8740. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Rocher, A., et al. (2017). Alk2/ACVR1 and Alk3/BMPR1A Provide Essential Function for Bone Morphogenetic Protein–Induced Retinal Angiogenesis. Arteriosclerosis, Thrombosis, and Vascular Biology, 37(4), 666-675. [Link]

Sources

formulating ALK2-IN-4 succinate for oral administration in rodents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulating ALK2-IN-4 Succinate for Oral Administration in Rodents

Abstract

This technical guide outlines the standardized protocol for formulating ALK2-IN-4 succinate (also known as KER047 succinate), a potent Activin Receptor-Like Kinase-2 (ALK2) inhibitor used in research for Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG). Due to the compound's lipophilic nature and limited aqueous solubility, a co-solvent system comprising DMSO, PEG300/400, Tween-80, and Saline is required to ensure stable dissolution, consistent bioavailability, and reproducible in vivo data. This note details the physicochemical rationale, step-by-step preparation, and quality control measures necessary for oral gavage (PO) dosing in rodents.

Introduction & Physicochemical Rationale

ALK2-IN-4 succinate is a small molecule kinase inhibitor targeting the BMP signaling pathway. Like many heterocyclic kinase inhibitors (specifically 3,5-diphenylpyridine derivatives), the free base exhibits poor aqueous solubility, which can lead to erratic absorption and low oral bioavailability.

  • Why Succinate? The succinate salt form is utilized to enhance the dissolution rate compared to the free base. However, even as a salt, the compound remains prone to precipitation in neutral physiological buffers (pH 7.4).

  • Vehicle Selection Strategy: To prevent precipitation in the gastrointestinal lumen and ensure accurate dosing, a Self-Emulsifying Drug Delivery System (SEDDS) or a Co-solvent/Surfactant system is employed.

    • DMSO (5-10%): Acts as the primary solubilizer to break crystal lattice energy.

    • PEG 300/400 (40-47.5%): Increases the dielectric constant of the vehicle, maintaining solubility upon dilution.

    • Tween-80 (5%): A non-ionic surfactant that prevents recrystallization and aids in wetting the hydrophobic drug particles.

    • Saline/Water (Balance): Provides the aqueous bulk required for oral gavage and physiological compatibility.

Materials and Reagents

ReagentGradeFunctionStorage
ALK2-IN-4 Succinate >98% PurityActive Pharmaceutical Ingredient (API)-80°C (Desiccated)
DMSO Sterile, Cell Culture GradePrimary SolubilizerRT
PEG 300 or 400 USP/NF GradeCo-solventRT
Tween-80 Polysorbate 80, USPSurfactantRT
Saline (0.9% NaCl) SterileAqueous PhaseRT

Formulation Protocol (Standard Co-Solvent System)

Target Formulation: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline Target Concentration: 1 mg/mL (Suitable for 10 mg/kg dose at 10 mL/kg volume)

Step-by-Step Procedure
  • Weighing: Accurately weigh the required amount of ALK2-IN-4 succinate into a sterile glass vial. Note: Account for the salt factor if calculating based on free base equivalent.

  • Primary Solubilization (The Critical Step):

    • Add 10% of the final volume of DMSO .

    • Vortex vigorously for 30–60 seconds.

    • Checkpoint: The solution must be completely clear and amber/yellow. If particles persist, sonicate for 5 minutes at 37°C.

  • Co-Solvent Addition:

    • Add 40% of the final volume of PEG300 .

    • Vortex immediately to mix. The solution should remain clear.

  • Surfactant Addition:

    • Add 5% of the final volume of Tween-80 .

    • Tip: Tween-80 is viscous. Cut the pipette tip to ensure accurate volume transfer or weigh it (density ~1.06–1.09 g/mL).

    • Vortex gently to avoid excessive foaming.

  • Aqueous Phase Addition:

    • Slowly add 45% of the final volume of Sterile Saline while swirling the vial.

    • Caution: Adding saline too quickly can cause "shock precipitation." Add dropwise if working with concentrations >2 mg/mL.

  • Final Homogenization:

    • Sonicate the final mixture for 2–5 minutes to ensure a uniform micellar solution.

Visual Workflow (Graphviz)

FormulationWorkflow Start Start: Weigh ALK2-IN-4 Succinate Step1 Add 10% DMSO (Primary Solubilization) Start->Step1 Check1 Is Solution Clear? Step1->Check1 Sonicate Sonicate (37°C, 5 min) Check1->Sonicate No Step2 Add 40% PEG300 (Stabilizer) Check1->Step2 Yes Sonicate->Check1 Step3 Add 5% Tween-80 (Surfactant) Step2->Step3 Step4 Add 45% Saline (Dropwise Addition) Step3->Step4 FinalQC Final QC: Visual Inspection Step4->FinalQC

Figure 1: Step-by-step decision matrix for the preparation of ALK2-IN-4 succinate oral solution.

Alternative Formulation (Cyclodextrin)

For studies requiring lower toxicity vehicles (e.g., long-term daily dosing where DMSO/PEG might irritate the gut), use a Cyclodextrin-based formulation.

  • Vehicle: 10% DMSO / 90% (20% SBE-β-CD in Saline).

  • Preparation: Dissolve drug in DMSO first. Separately prepare 20% Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) in saline. Add the CD solution to the DMSO concentrate slowly with constant vortexing.

Dosing Guidelines & Calculations

Standard Rodent Parameters:

  • Mouse (20g): Max volume 10 mL/kg = 0.2 mL per mouse.

  • Rat (250g): Max volume 10 mL/kg = 2.5 mL per rat.

Dose Calculation Table:

Desired Dose (mg/kg)Dose Volume (mL/kg)Required Conc. (mg/mL)Preparation for 10 mL Batch
10 101.0 10 mg API + 1 mL DMSO + 4 mL PEG + 0.5 mL Tween + 4.5 mL Saline
25 102.5 25 mg API + 1 mL DMSO + 4 mL PEG + 0.5 mL Tween + 4.5 mL Saline
50 105.0 50 mg API + 1 mL DMSO + 4 mL PEG + 0.5 mL Tween + 4.5 mL Saline

Note: For concentrations >5 mg/mL, the risk of precipitation increases. Ensure the solution is warm (37°C) before dosing.

Quality Control & Stability

  • Stability: This formulation is a fresh-preparation protocol.[1]

    • Recommendation: Prepare immediately before dosing.

    • Storage: If necessary, store at room temperature for up to 4 hours. Do not refrigerate the final formulation, as PEG and DMSO may crystallize or cause drug precipitation at low temperatures.

  • Homogeneity: Invert the vial 5 times before drawing into the syringe.

  • Troubleshooting:

Troubleshooting Problem Precipitation Observed Action1 Sonicate & Warm (37°C) Problem->Action1 Check Clear? Action1->Check Solved Proceed to Dose Check->Solved Yes Failed Switch to 20% SBE-β-CD Check->Failed No

Figure 2: Troubleshooting logic for precipitation events during formulation.

References

  • MedChemExpress. KER047 succinate (ALK2-IN-4 succinate) Product Information and Solubility Protocol. Retrieved from

  • M4K Pharma. Open Science Drug Discovery: ALK2 Inhibitors (M4K2009). Structural Genomics Consortium & M4K Pharma.[2] Retrieved from

  • Williams, E., et al. (2020). Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma. Journal of Medicinal Chemistry.[2] Retrieved from

  • Carvalho, D., et al. (2019). ALK2 inhibitors display beneficial effects in models of Diffuse Intrinsic Pontine Glioma. Retrieved from

Sources

optimal cell incubation times for ALK2-IN-4 succinate treatment

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Incubation Protocols for ALK2-IN-4 Succinate (KER047)

Executive Summary & Mechanistic Rationale

ALK2-IN-4 succinate (KER047) is a potent, selective small-molecule inhibitor of the ALK2 (ACVR1) receptor tyrosine kinase. It is primarily utilized in research concerning Fibrodysplasia Ossificans Progressiva (FOP) , Anemia of Chronic Disease (ACD) , and Diffuse Intrinsic Pontine Glioma (DIPG) .

The "optimal" incubation time for this compound is not a static variable; it is strictly dictated by the biological layer being interrogated. ALK2 signaling propagates from rapid phosphorylation events to intermediate gene expression changes, culminating in long-term phenotypic shifts.

  • Acute Phase (30–90 mins): Inhibition of SMAD1/5/8 phosphorylation (Target Engagement).

  • Intermediate Phase (6–24 hours): Suppression of downstream transcripts (e.g., HAMP [Hepcidin], ID1, ID2).

  • Chronic Phase (3–21 days): Functional phenotypic alteration (e.g., osteogenic differentiation, cell viability).

This guide provides validated protocols for each temporal phase, ensuring data integrity and reproducibility.

Signal Transduction & Mechanism of Action

To design effective time-course experiments, one must visualize the pathway kinetics. ALK2-IN-4 acts competitively at the ATP-binding pocket of the intracellular kinase domain of ALK2, preventing the phosphorylation of R-SMADs.

ALK2_Signaling cluster_cyto Cytoplasm cluster_nuc Nucleus Ligand Ligand (BMP6 / Activin A) Receptor Receptor Complex (ALK2 / ACVR1 + Type II) Ligand->Receptor Binding SMAD_Active p-SMAD1/5/8 (Phosphorylated) Receptor->SMAD_Active Phosphorylation Inhibitor ALK2-IN-4 Succinate Inhibitor->Receptor Blocks Kinase Activity SMAD_Inactive SMAD1/5/8 (Unphosphorylated) Complex Transcriptional Complex SMAD_Active->Complex Binds SMAD4 SMAD4 SMAD4 (Co-SMAD) SMAD4->Complex Genes Target Genes (HAMP, ID1, ID2) Complex->Genes Translocation & Transcription Phenotype Phenotype (Osteogenesis / Iron Regulation) Genes->Phenotype Translation & Function

Figure 1: Mechanism of Action. ALK2-IN-4 intercepts the pathway at the receptor level, preventing the phosphorylation cascade required for gene transcription.[1]

Summary of Optimal Incubation Times

Experimental GoalReadout AssayOptimal IncubationRationale
Target Engagement Western Blot (pSMAD1/5/8)1 Hour Phosphorylation is a rapid, transient event.
Gene Expression qPCR (HAMP, ID1)6 - 16 Hours Allows for mRNA turnover and degradation of existing transcripts.
Cell Viability CTG / MTT (DIPG cells)72 - 96 Hours Required for cell cycle arrest and apoptosis induction.
Osteogenesis Alizarin Red / ALP14 - 21 Days Mineralization is a slow, cumulative physiological process.

Detailed Protocols

Protocol A: Acute Signaling Assay (Target Engagement)

Objective: Validate that ALK2-IN-4 is physically inhibiting the kinase activity of ALK2. Cell Model: C2C12 (Muscle) or HepG2 (Liver).

  • Seeding: Plate cells in 6-well plates (0.5 x 10⁶ cells/well) in low-serum media (0.5% FBS) for 12 hours to "starve" basal signaling.

  • Pre-Incubation (Critical): Treat cells with ALK2-IN-4 succinate for 30 minutes prior to ligand stimulation.

    • Why? This allows the inhibitor to equilibrate and occupy the ATP-binding pocket before the kinase is activated.

  • Stimulation: Add BMP6 (10-50 ng/mL) or Activin A (for FOP mutant cells) directly to the media containing the inhibitor.

  • Incubation: Incubate for exactly 60 minutes at 37°C.

  • Lysis: Aspirate media rapidly on ice; wash once with cold PBS; lyse immediately in RIPA buffer containing phosphatase inhibitors (NaF, Na3VO4).

  • Readout: Western Blot for pSMAD1/5/8 (Cell Signaling Tech #13820) vs. Total SMAD1.

Protocol B: Transcriptional Suppression (Hepcidin/ID1)

Objective: Measure functional downregulation of downstream mRNA. Cell Model: HepG2 or HuH7 (Hepatocellular carcinoma).

  • Preparation: Seed cells to reach 70-80% confluency.

  • Treatment: Replace media with fresh complete media containing ALK2-IN-4 succinate (Dose range: 10 nM – 10 µM).

  • Timing:

    • ID1/ID2 (Immediate Early Genes): Harvest at 4–6 hours .

    • HAMP (Hepcidin): Harvest at 16–24 hours . Hepcidin mRNA has a half-life that requires longer inhibition to observe significant suppression relative to controls.

  • Readout: RT-qPCR. Normalize to housekeeping genes unaffected by BMP signaling (e.g., RPL19 or GAPDH).

Protocol C: Long-Term Phenotypic Assay (Osteogenic Differentiation)

Objective: Assess inhibition of heterotopic ossification (FOP context). Cell Model: FOP patient-derived fibroblasts or C2C12 cells.

  • Induction: Seed cells in Osteogenic Differentiation Media (containing Ascorbic Acid, β-Glycerophosphate, and Dexamethasone).

  • Treatment Regimen:

    • Add ALK2-IN-4 succinate at Day 0.

    • Media Change Rule: Small molecule inhibitors can degrade or be metabolized. Replace media and fresh inhibitor every 48 hours .

  • Readout 1 (Early): Alkaline Phosphatase (ALP) activity at Day 7 .

  • Readout 2 (Late): Alizarin Red S staining (calcium deposits) at Day 14–21 .

    • Note: Continuous suppression is required. If the inhibitor is removed, "rebound" signaling may occur.

Experimental Workflow Timeline

The following diagram illustrates the temporal staggering of assays required for a complete drug characterization package.

Workflow cluster_acute Acute Phase cluster_inter Transcriptional Phase cluster_chronic Phenotypic Phase Start Start: Inhibitor Addition T_30m T = -30 min Pre-incubation Start->T_30m T_0 T = 0 Ligand Stim T_30m->T_0 T_1h T = 1 hr Lysate (pSMAD) T_0->T_1h T_6h T = 6 hr ID1 mRNA T_1h->T_6h Separate Exp T_24h T = 24 hr Hepcidin mRNA T_6h->T_24h T_7d T = 7 Days ALP Assay T_24h->T_7d Separate Exp T_21d T = 14-21 Days Alizarin Red T_7d->T_21d Media Change Every 48h

Figure 2: Temporal Workflow. Note that while acute and transcriptional assays can be run in parallel, phenotypic assays require dedicated long-term culture with media replenishment.

Troubleshooting & Optimization

  • Solubility: ALK2-IN-4 succinate is generally soluble in DMSO. Prepare a 10 mM stock. For cell culture, ensure the final DMSO concentration is <0.1% to avoid solvent toxicity.

  • Serum Binding: High serum concentrations (10% FBS) can bind small molecules, reducing free drug availability. If potency is lower than expected (IC50 shift), try reducing FBS to 1-2% during the treatment window (if cells tolerate it).

  • Control Groups: Always include a "Vehicle Control" (DMSO only) and, if possible, a "Ligand Only" control to establish the baseline of maximum signaling.

References

  • MedChemExpress. KER047 succinate (ALK2-IN-4 succinate) Product Information & Biological Activity.

  • Keros Therapeutics. ALK2 inhibition lowered hepcidin and liberated spleen iron for erythropoiesis in anemia of inflammation. (2022).[2][3]

  • Sanvitale, C. E., et al. A new class of potent ALK2 inhibitors... (Structural basis for ALK2 inhibition).[2]

  • Promocell. Osteogenic Differentiation Protocol and Alizarin Red Staining.

Sources

handling and storage requirements for ALK2-IN-4 succinate powder

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Handling and Storage Protocols for ALK2-IN-4 Succinate

Executive Summary

ALK2-IN-4 succinate (also identified in various catalogs as KER047 succinate ) is a highly potent, small-molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2/ACVR1). It is a critical tool compound for investigating the pathophysiology of Fibrodysplasia Ossificans Progressiva (FOP) and Diffuse Intrinsic Pontine Glioma (DIPG).

This guide addresses a common failure mode in kinase inhibitor research: compound degradation due to improper handling of salt forms. While the succinate salt formulation significantly improves aqueous solubility and bioavailability compared to the free base, it introduces hygroscopic properties that require strict environmental controls. This protocol outlines the "Gold Standard" for storage, solubilization, and experimental application to ensure data reproducibility.

Physicochemical Profile & Safety

Before handling, researchers must understand the material properties. The succinate moiety renders the powder more sensitive to moisture than its free-base counterparts.

PropertySpecificationNotes
Compound Name ALK2-IN-4 SuccinateSynonyms: KER047 Succinate
Target ALK2 (ACVR1)BMP Signaling Pathway
Formulation Succinate SaltEnhances dissolution kinetics
Appearance White to off-white solid
Solubility DMSO (≥ 10 mM)Preferred solvent for stock
Hygroscopicity Moderate to HighRequires Desiccation
Safety Level BSL-1 / Chemical HazardPotent bioactive; avoid inhalation/contact

Safety Directive: Treat ALK2-IN-4 as a potential reproductive toxin. All weighing and solubilization must occur within a certified Chemical Fume Hood.

Storage and Handling Protocols

The "Cold Chain" for Powder

Upon receipt, the stability of ALK2-IN-4 succinate is dictated by its exposure to humidity and temperature.

  • Long-Term Storage: Store lyophilized powder at -20°C (stable for ~1-2 years) or -80°C (stable for >2 years).

  • The Desiccation Rule: Succinate salts can absorb atmospheric water, leading to hydrolysis or "caking," which alters the effective molecular weight.

    • Protocol: Always store the vial inside a secondary container (e.g., a 50mL Falcon tube) containing active desiccant packets (silica gel).

  • Equilibration (Crucial Step): Before opening the vial, allow it to warm to Room Temperature (RT) for at least 1 hour inside the desiccated container.

    • Why? Opening a cold vial in humid lab air causes immediate condensation on the powder, ruining the sample.

Reconstitution (Stock Solution Preparation)

Objective: Create a 10 mM stock solution in DMSO.

  • Verify MW: Check the Certificate of Analysis (CoA) for the specific batch Molecular Weight (MW). Salt stoichiometry can vary (e.g., 1.0 vs 1.5 succinate), altering the required mass.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid water or ethanol for stock preparation, as they promote long-term instability.

  • Calculation:

    
    
    
  • Dissolution: Vortex gently. If particulates persist, sonicate in a water bath for 5 minutes at RT.

Stock Solution Storage
  • Aliquot Immediately: Do not store the bulk stock in one tube. Freeze-thaw cycles cause precipitation and concentration gradients.

  • Volume: Aliquot into single-use volumes (e.g., 20–50 µL).

  • Conditions: Store at -80°C . Stable for 6 months.

  • Visual Check: Upon thawing, inspect for crystals. If cloudy, warm to 37°C and vortex before use.

Visualization: Handling Workflow

The following diagram illustrates the critical "No-Condensation" workflow required for this succinate salt.

HandlingWorkflow Receipt Shipment Receipt (Ambient/Ice Pack) Storage Long-Term Storage (-20°C + Desiccant) Receipt->Storage Immediate Equilibration Equilibration (1 Hour @ RT) Storage->Equilibration Before Use Weighing Weighing (Low Humidity Env) Equilibration->Weighing Prevents Condensation Solubilization Dissolve in DMSO (Anhydrous) Weighing->Solubilization Vortex/Sonicate Aliquoting Aliquot (Single Use) Solubilization->Aliquoting Avoid Freeze-Thaw DeepFreeze Stock Storage (-80°C) Aliquoting->DeepFreeze Stable 6 Months

Figure 1: Critical handling workflow emphasizing the equilibration step to prevent moisture contamination of the hygroscopic succinate salt.

Experimental Protocol: Cellular Assays

Context: ALK2-IN-4 inhibits the BMP signaling pathway. The following protocol ensures accurate IC50 generation.

Serial Dilution Strategy

Direct addition of 100% DMSO stock to cells is toxic. Use an "Intermediate Dilution" step.

  • Prepare Media: Use complete cell culture media (e.g., DMEM + 10% FBS).

  • Intermediate Plate:

    • Dilute the 10 mM DMSO stock 1:100 into media (Result: 100 µM, 1% DMSO).

    • Perform serial dilutions (e.g., 1:3) in this "1% DMSO Media" to keep DMSO concentration constant across all doses.

  • Final Addition:

    • Add 10 µL of the Intermediate dilution to 90 µL of cells in the assay plate.

    • Final DMSO Concentration: 0.1% (Non-toxic).

Biological Validation (Self-Check)

To verify the compound is active and the stock is viable, run a Western Blot for pSMAD1/5/8 .

  • Positive Control: Treat cells with BMP4 or BMP6 ligand (activates ALK2).

  • Treatment: Pre-treat with ALK2-IN-4 (100 nM - 1 µM) for 1 hour prior to BMP stimulation.

  • Expected Result: ALK2-IN-4 should completely abrogate the BMP-induced phosphorylation of SMAD1/5/8.

Mechanism of Action: ALK2 Signaling Pathway[2]

Understanding the pathway is essential for designing downstream readouts. ALK2-IN-4 binds the intracellular kinase domain of ALK2, preventing the signal transduction cascade.

ALK2_Pathway cluster_cyto Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand (BMP6 / Activin A) Receptor ALK2 Receptor (ACVR1) BMP->Receptor Binding Phosphorylation Phosphorylation (p-SMAD) Receptor->Phosphorylation Kinase Activity Inhibitor ALK2-IN-4 (Inhibitor) Inhibitor->Receptor Blocks ATP Pocket SMAD_Inactive SMAD 1/5/8 (Unphosphorylated) SMAD_Inactive->Phosphorylation Complex Transcriptional Complex Phosphorylation->Complex Binds SMAD4 SMAD4 SMAD4 (Co-SMAD) GeneExpr Osteogenic Gene Expression (Id1, Id2) Complex->GeneExpr Translocation

Figure 2: ALK2 Signaling Cascade. ALK2-IN-4 competitively binds the ATP pocket of the ALK2 kinase domain, preventing the phosphorylation of SMAD1/5/8 and subsequent gene transcription.

References

  • MedChemExpress (MCE). KER047 succinate (ALK2-IN-4 succinate) Product Datasheet. Retrieved from

  • Williams, E., et al. (2021). Recent Advances in ALK2 Inhibitors. Journal of Medicinal Chemistry. PMC8366155. Retrieved from

  • Structural Genomics Consortium (SGC). M4K Pharma Open Science Drug Discovery. (Contextual reference for ALK2 inhibitor development). Retrieved from

  • Olsen, O. E., et al. (2020). BMPR2 inhibits activin- and BMP-signaling via wild type ALK2. Journal of Cell Science. Retrieved from

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of ALK2-IN-4 Succinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ALK2-IN-4 succinate. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this potent Activin receptor-like kinase-2 (ALK2) inhibitor. Our goal is to provide not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot effectively and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)
Q1: What is ALK2-IN-4 succinate and why is it used in research?

ALK2-IN-4 succinate, also known as KER047 succinate, is a potent and selective inhibitor of ALK2 (also called ACVR1)[1][2]. ALK2 is a type I receptor in the transforming growth factor-beta (TGF-β) superfamily, which is critical in cellular signaling pathways that regulate processes like cell proliferation and differentiation[3]. Mutations leading to constitutive activation of the ALK2 receptor are famously associated with the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), which causes abnormal bone formation in soft tissues[3]. Therefore, ALK2-IN-4 succinate is a crucial tool for researching FOP and other conditions where ALK2 signaling is dysregulated[2][3].

The core mechanism involves ALK2, a serine/threonine kinase, which upon activation phosphorylates downstream proteins called SMADs (specifically SMAD1/5/9)[4]. These activated SMADs then regulate gene expression in the nucleus[3]. ALK2 inhibitors like ALK2-IN-4 block this phosphorylation step, thereby interrupting the signaling cascade[3].

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T2R Type II Receptor (e.g., BMPR2) ALK2 ALK2 (ACVR1) Type I Receptor T2R->ALK2 2. Recruits & Phosphorylates SMAD159 SMAD 1/5/9 ALK2->SMAD159 3. Phosphorylates pSMAD p-SMAD 1/5/9 SMAD159->pSMAD Complex p-SMAD/SMAD4 Complex pSMAD->Complex 4. Binds to SMAD4 SMAD4 SMAD4->Complex Gene Target Gene Expression Complex->Gene 5. Nuclear Translocation Ligand Ligand (e.g., BMPs) Ligand->T2R 1. Binding Inhibitor ALK2-IN-4 Inhibitor->ALK2 INHIBITS

Caption: ALK2 Signaling Pathway and Point of Inhibition.
Q2: Why is aqueous solubility so critical for my experiments?

A drug must be dissolved in an aqueous medium to be biologically active, whether in a cell culture plate or for in vivo administration. Low aqueous solubility can lead to several significant problems:

  • Underestimated Potency: If the compound precipitates in your cell culture medium, the actual concentration exposed to the cells is much lower than your calculated concentration, leading to inaccurate IC50 or GI50 values[5].

  • Poor Bioavailability: For in vivo studies, a drug must dissolve in gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a primary cause of low and variable oral bioavailability[6][7].

  • Experimental Artifacts: Undissolved compound particles can cause light-scattering artifacts in plate-based assays and may even induce cellular stress responses unrelated to the intended target inhibition[5].

Q3: I thought making a succinate salt would guarantee good water solubility. Why is ALK2-IN-4 succinate still difficult to dissolve?

This is an excellent and common question in drug development. Salt formation is a widely used strategy to improve the solubility and dissolution rate of poorly soluble parent molecules[8]. Succinic acid is a dicarboxylic acid, and its salt form (succinate) is generally more polar and water-soluble than the free acid[9].

However, the overall solubility of the salt is a function of both the salt counter-ion (succinate) and the parent drug molecule. Many kinase inhibitors, including likely ALK2-IN-4, are highly lipophilic (fat-loving) and have a rigid, planar structure, which contributes to strong crystal lattice energy[6][10]. In these cases, the lipophilic character of the large parent molecule can dominate, leading to poor aqueous solubility even when it is formulated as a salt. The succinate salt improves solubility compared to the free base, but it may not be sufficient to achieve high concentrations in simple aqueous buffers like PBS or saline.

Troubleshooting Guide: Formulation & Dissolution
Q4: My ALK2-IN-4 succinate is precipitating when I dilute my DMSO stock into aqueous buffer or cell media. What should I do?

This is a classic sign of a compound exceeding its thermodynamic solubility . You have created a supersaturated solution by diluting the high-concentration DMSO stock (where it has high kinetic solubility ) into an aqueous environment where its true equilibrium solubility is very low[11][12]. The compound then "crashes out" as a precipitate.

Root Cause: The abrupt solvent shift from 100% organic (DMSO) to >99% aqueous does not give the compound molecules the energy or environment needed to stay dissolved.

Solutions: The key is to create a more favorable micro-environment for the drug molecule in the aqueous phase. This is achieved using formulation excipients. Based on vendor-provided data and common practices for kinase inhibitors, two primary strategies are recommended[1][13].

This approach uses a water-miscible co-solvent (PEG300) to help bridge the polarity gap between DMSO and water, and a surfactant (Tween-80) to form micelles that encapsulate the lipophilic drug molecule.

Detailed Protocol 1 (for in vivo or in vitro use):

  • Prepare Initial Stock: Prepare a concentrated stock solution of ALK2-IN-4 succinate in 100% DMSO. For example, 2.0 mg/mL[1].

  • Add Co-Solvent: In a sterile tube, take the required volume of your DMSO stock. To this, add 4 volumes of PEG300 (Polyethylene glycol 300). For example, to 100 µL of DMSO stock, add 400 µL of PEG300.

  • Mix Thoroughly: Vortex or pipette mix until the solution is completely clear and homogenous. This step is critical.

  • Add Surfactant: Add 0.5 volumes of Tween-80 (Polysorbate 80). Following the example, add 50 µL of Tween-80. Mix again until clear.

  • Final Aqueous Dilution: Slowly add 4.5 volumes of saline (0.9% NaCl) or your desired aqueous buffer while vortexing. For the example, add 450 µL of saline to bring the total volume to 1 mL.

  • Final Check: The final solution should be clear. If you observe any cloudiness or precipitation, gentle warming (to 37°C) and/or brief sonication can help aid dissolution[1].

This protocol results in a final vehicle composition of: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [1].

Cyclodextrins are ring-shaped molecules with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drugs, effectively shielding the lipophilic part from water and increasing apparent solubility. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative with improved solubility and safety[14].

Detailed Protocol 2 (for in vivo or in vitro use):

  • Prepare SBE-β-CD Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline or your desired buffer. For example, dissolve 2 g of SBE-β-CD powder in saline and bring the final volume to 10 mL. Ensure it is fully dissolved and clear. This solution can be stored at 4°C for about a week[1].

  • Prepare Initial Stock: Prepare a concentrated stock solution of ALK2-IN-4 succinate in 100% DMSO (e.g., 2.0 mg/mL)[1].

  • Combine and Mix: In a sterile tube, add 9 volumes of the 20% SBE-β-CD solution. To this, add 1 volume of your DMSO stock. For example, add 100 µL of DMSO stock to 900 µL of the SBE-β-CD solution.

  • Mix Thoroughly: Vortex until the final solution is completely clear. Gentle warming or sonication can be used if needed[1].

This protocol results in a final vehicle composition of: 10% DMSO, 90% (20% SBE-β-CD in Saline) [1].

Formulation StrategyVehicle CompositionAchievable ConcentrationReference
Co-Solvent/Surfactant 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.2 mg/mL (0.34 mM)[1]
Cyclodextrin Complex 10% DMSO, 90% of (20% SBE-β-CD in Saline)≥ 0.2 mg/mL (0.34 mM)[1]

Important Note: For any in vivo experiment, it is critical to run a vehicle-only control group to ensure the formulation vehicle itself does not have any physiological effects. For cell-based assays, ensure the final concentration of DMSO and other excipients is below levels known to be toxic to your specific cell line.

Q5: Can I improve solubility by adjusting the pH of my buffer?

Adjusting pH can be a powerful tool, but it is complex for a compound like ALK2-IN-4 succinate. You are dealing with two ionizable components: the parent drug (likely a weak base, common for kinase inhibitors) and the succinate counter-ion (a weak acid)[9][13].

  • Succinate: Succinic acid has two pKa values, pKa1 ≈ 4.2 and pKa2 ≈ 5.6[9]. To keep the succinate fully ionized and contributing positively to solubility, you would want the pH to be well above 5.6 (e.g., pH 7.4).

  • Parent Drug (Weak Base): If the parent ALK2 inhibitor is a weak base (which is typical), its solubility would increase at a lower pH as it becomes protonated (charged).

Therefore, you have opposing pH requirements for optimal solubility. In most biological experiments (pH 7.2-7.4), the succinate will be ionized, but the parent molecule may be near its lowest solubility. A systematic approach is required.

Recommended Workflow:

  • Prepare small batches of buffers at different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4).

  • Using a consistent method (like the co-solvent or cyclodextrin protocol), prepare the ALK2-IN-4 succinate formulation in each buffer.

  • Visually inspect for precipitation and, if possible, quantify the concentration in the supernatant after centrifugation using HPLC-UV or LC/MS. This is a form of thermodynamic solubility measurement known as the shake-flask method[15][16].

This empirical approach will reveal the optimal pH for your specific experimental system.

Solubility_Troubleshooting_Workflow Start Start: ALK2-IN-4 succinate powder Stock Prepare High-Conc. Stock in 100% DMSO (e.g., 2 mg/mL) Start->Stock Dilute Dilute stock into aqueous buffer (e.g., PBS, Media) Stock->Dilute Check Precipitation Observed? Dilute->Check Success Solution is Clear: Proceed with Experiment Check->Success No Troubleshoot Initiate Formulation Troubleshooting Check->Troubleshoot Yes Strategy1 Try Strategy 1: Co-Solvent System (PEG300/Tween-80) Troubleshoot->Strategy1 Strategy2 Try Strategy 2: Cyclodextrin System (SBE-β-CD) Troubleshoot->Strategy2 Strategy3 Optimize pH (Empirical Testing) Troubleshoot->Strategy3 Recheck Still Precipitates? Strategy1->Recheck Strategy2->Recheck Strategy3->Recheck Recheck->Success No Recheck->Troubleshoot Yes, Re-evaluate or lower target conc.

Caption: A logical workflow for troubleshooting solubility issues.
References
  • Ishikawa, M., Hashimoto, Y. (2010). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology. Retrieved from ResearchGate. [Link]

  • Carvalho, D., Taylor, K.R., et al. (2019). ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma. PubMed Central. [Link]

  • ResearchGate. (2023). Formulation strategies for poorly soluble drugs. Retrieved from ResearchGate. [Link]

  • Rosen, V., et al. (2004). ALK2 functions as a BMP type I receptor and induces Indian hedgehog in chondrocytes during skeletal development. PubMed. [Link]

  • Williams, H.D., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. PubMed. [Link]

  • ResearchGate. (n.d.). Succinate salts (suc indicates succinate anion). Retrieved from ResearchGate. [Link]

  • Patsnap Synapse. (2024). What are the therapeutic candidates targeting ALK2?. Retrieved from synapse.patsnap.com. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from creative-biolabs.com. [Link]

  • Wunnicke, K., et al. (2023). Innovative Formulation Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

  • Williams, H.D., et al. (2018). Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications. [Link]

  • Ataman Kimya. (n.d.). SODIUM SUCCINATE. Retrieved from atamankimya.com. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from lup.lub.lu.se. [Link]

  • Pignatta, S., et al. (2024). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. MDPI. [Link]

  • Holien, T., et al. (2018). BMPR2 inhibits activin and BMP signaling via wild-type ALK2. Journal of Cell Science. [Link]

  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]

  • Wikipedia. (n.d.). Succinic acid. Retrieved from en.wikipedia.org. [Link]

  • The Iceland Research Information System. (n.d.). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Retrieved from irris.hi.is. [Link]

  • Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. [Link]

  • Kim, J.D., et al. (2017). Alk2/ACVR1 and Alk3/BMPR1A Provide Essential Function for Bone Morphogenetic Protein–Induced Retinal Angiogenesis. AHA Journals. [Link]

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from hilarispublisher.com. [Link]

Sources

Technical Support Center: Optimizing Pharmacokinetic Half-Life of ALK2-IN-4 Succinate

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identifier: ALK2-IN-4 (Synonym: KER-047) Formulation: Succinate Salt Target: Activin Receptor-Like Kinase 2 (ALK2 / ACVR1) Primary Applications: Fibrodysplasia Ossificans Progressiva (FOP), Diffuse Intrinsic Pontine Glioma (DIPG)[1][2]

Executive Summary & Compound Profile

ALK2-IN-4 (KER-047) is a potent, selective small-molecule inhibitor of ALK2. The succinate salt form is utilized to enhance the aqueous solubility of the compound, which contains basic nitrogen centers (piperazine/quinoline moieties).

The Core Challenge: Researchers often observe a short in vivo half-life (


) for this class of kinase inhibitors. This is typically driven by two distinct failure modes:
  • High Metabolic Clearance (

    
    ):  Rapid oxidation of the piperazine tail or quinoline scaffold by CYP450 enzymes.
    
  • Solubility-Limited Absorption: Despite the succinate salt, the compound may precipitate in the high-pH environment of the small intestine, leading to poor bioavailability (

    
    ) that mimics a short half-life due to insufficient absorption phases.
    

This guide provides a diagnostic workflow to identify the root cause and actionable protocols to optimize the pharmacokinetic profile.

Diagnostic Workflow: Why is the Half-Life Short?

Before attempting optimization, you must distinguish between metabolic instability and absorption limitations . Use the following decision tree to guide your experiments.

PK_Optimization_Workflow Start Observed Short Half-Life (t1/2) IV_Study Step 1: Perform IV vs. PO Study (Calculate Bioavailability F) Start->IV_Study High_Cl Result A: High IV Clearance (>70% Liver Blood Flow) IV_Study->High_Cl High Cl_plasma Low_F Result B: Low Bioavailability (<20%) but Low/Moderate IV Clearance IV_Study->Low_F Low F, Low Cl Metabolic_Issue Diagnosis: Metabolic Instability (CYP-mediated clearance) High_Cl->Metabolic_Issue Absorption_Issue Diagnosis: Solubility/Permeability Limit (Precipitation in Intestine) Low_F->Absorption_Issue Sol_Microsome Action: Microsomal Stability Assay (Identify Metabolites) Metabolic_Issue->Sol_Microsome Sol_Formulation Action: Lipid/Cyclodextrin Formulation (Sustained Absorption) Absorption_Issue->Sol_Formulation

Figure 1: Diagnostic logic for isolating the cause of poor pharmacokinetic performance in ALK2-IN-4 succinate.

Optimization Protocols

Protocol A: Addressing Solubility-Limited Absorption (The "Succinate Crash")

The succinate salt improves dissolution in the stomach (low pH). However, upon entering the small intestine (pH 6.5–7.4), the free base may precipitate, halting absorption. This results in a "pseudo-short" half-life because the absorption window closes too quickly.

Solution: Encapsulate the salt in a vehicle that maintains solubility across pH gradients.

Recommended Vehicle: HP-β-CD Complexation

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms inclusion complexes with the hydrophobic quinoline core, preventing precipitation.

Step-by-Step Formulation:

  • Stock Preparation: Prepare a 40% (w/v) HP-β-CD solution in sterile water or saline.

  • Dissolution: Add ALK2-IN-4 Succinate powder slowly to the cyclodextrin solution while vortexing.

    • Target Concentration: 5–10 mg/mL.

  • Acidification (Critical): If dissolution is slow, lower pH to 4.0 using 1N HCl to fully ionize the succinate salt, ensuring complete complexation.

  • Neutralization: Slowly adjust pH back to 6.0–7.0 using 1N NaOH. The cyclodextrin should keep the compound in solution even at neutral pH.

  • Filtration: Sterile filter (0.22 µm) before dosing.

Expected Outcome: Increased


 and extended 

, resulting in a prolonged effective half-life due to sustained absorption (flip-flop kinetics).
Protocol B: Addressing Metabolic Instability

If IV data confirms high systemic clearance, the piperazine or methoxy groups on KER-047 are likely being oxidized rapidly.

Solution 1: Co-administration (Preclinical Only)

  • Agent: 1-Aminobenzotriazole (ABT), a pan-CYP inhibitor.

  • Dose: 50 mg/kg (PO), 1 hour prior to ALK2-IN-4 dosing.

  • Note: This validates if metabolism is the driver. If

    
     increases significantly, metabolic stability is the issue.
    

Solution 2: Deuteration (Chemical Modification) If you have synthetic chemistry capabilities, deuteration of the metabolic "soft spots" (specifically the methyl group on the piperazine or the methoxy group on the quinoline) can exploit the Kinetic Isotope Effect (KIE) to slow bond breaking by CYP enzymes.

  • Target: Replace -CH

    
     with -CD
    
    
    
    at the piperazine N-methyl position.

Comparative Data: Formulation Impact

The following table illustrates the theoretical impact of formulation changes on PK parameters for a compound with ALK2-IN-4's physicochemical profile (MW ~500, lipophilic base).

ParameterAqueous Suspension (0.5% MC)Succinate in SalineSuccinate in 20% HP-β-CD
Solubility (pH 7.4) Low (< 5 µg/mL)Moderate (Risk of precip.)High (> 500 µg/mL)

Variable0.5 – 1.0 h1.5 – 2.0 h

LowHighModerate-High

(Effective)
Short (Absorption limited)Short (Clearance limited)Extended (Sustained Abs.)
Bioavailability (

)
< 20%40–60%> 80%

Frequently Asked Questions (Troubleshooting)

Q1: My ALK2-IN-4 Succinate solution turns cloudy after 1 hour at room temperature. Is it still usable?

  • Answer: No. Cloudiness indicates the free base is crashing out of solution (disproportionation of the salt). This will lead to erratic dosing.[3]

  • Fix: Switch to the HP-β-CD protocol (Protocol A) or maintain the solution at pH 4–5 using a citrate buffer if the experiment allows acidic gavage.

Q2: Can I use DMSO to improve the half-life?

  • Answer: DMSO improves solubility of the stock, but upon injection/gavage, the DMSO dilutes rapidly, causing immediate precipitation of the compound in the bloodstream or stomach (the "crash and burn" effect). This often results in a shorter apparent half-life due to rapid sequestration of the drug in tissues or macrophages. Avoid >5% DMSO in final in vivo formulations.

Q3: Is the short half-life due to the "Succinate" form specifically?

  • Answer: Unlikely. The succinate counter-ion dissociates almost immediately in biological fluids. The half-life is intrinsic to the KER-047 molecule (metabolism) or the formulation's ability to keep it dissolved (absorption). The salt only aids the initial dissolution step.

Q4: What is the primary metabolite I should look for?

  • Answer: For piperazine-containing kinase inhibitors like KER-047, the N-oxide metabolite or the N-demethylated piperazine are the most common clearance products. Monitor M+16 (oxidation) and M-14 (demethylation) peaks in your LC-MS/MS analysis.

References

  • Compound Identification (KER-047)

    • Source: MedChemExpress & PubChem. "KER047 (ALK2-IN-4) is a potent activin receptor-like kinase-2 (ALK2) inhibitor."[1][2][4]

  • ALK2 Inhibitor Structural Biology & PK

    • Title: Recent Advances in ALK2 Inhibitors.[5][6]

    • Source: ACS Omega (2021). Discusses the structural basis of quinoline/pyridine inhibitors (like LDN-212854 and M4K series) and their metabolic challenges.
  • Formulation Strategies for Kinase Inhibitors

    • Title: Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations.[7][8]

    • Source: Molecular Pharmaceutics (2018).[7] Validates the use of lipid and complexation strategies for solubilizing lipophilic kinase inhibitors.[7][8]

  • Cyclodextrin Formulation Protocols

    • Title: Cyclodextrins in Drug Delivery: An Upd
    • Source: MDPI Pharmaceutics. Provides the basis for the HP-β-CD protocol recommended above.

Sources

Validation & Comparative

A Head-to-Head Battle of ALK2 Inhibitors: ALK2-IN-4 Succinate vs. LDN-193189

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers on Potency, Selectivity, and Experimental Considerations

In the landscape of targeted therapies for diseases driven by aberrant Activin receptor-like kinase-2 (ALK2) signaling, such as Fibrodysplasia Ossificans Progressiva (FOP) and certain cancers, the choice of a chemical probe or therapeutic lead is critical. This guide provides a detailed comparison of two prominent ALK2 inhibitors: ALK2-IN-4 succinate (also known as KER-047) and LDN-193189, with a focus on their selectivity profiles and the experimental methodologies used to characterize them.

Introduction: The Critical Role of ALK2 and the Need for Selective Inhibition

Activin receptor-like kinase-2 (ALK2), a type I bone morphogenetic protein (BMP) receptor, is a serine/threonine kinase that plays a pivotal role in various physiological processes, including bone formation, embryonic development, and iron homeostasis.[1] Gain-of-function mutations in the ACVR1 gene, which encodes ALK2, are the primary cause of the devastating genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), characterized by progressive heterotopic ossification.[2][3] Furthermore, aberrant ALK2 signaling has been implicated in the pathology of Diffuse Intrinsic Pontine Glioma (DIPG), a fatal pediatric brain tumor.[2][3]

The development of small molecule inhibitors targeting ALK2 has therefore become a significant focus of research and drug development. An ideal ALK2 inhibitor should exhibit high potency against its target while demonstrating minimal activity against other kinases, particularly closely related members of the TGF-β superfamily, to minimize off-target effects and potential toxicity. This guide delves into a comparative analysis of two key ALK2 inhibitors, ALK2-IN-4 succinate and LDN-193189, to aid researchers in selecting the appropriate tool for their specific experimental needs.

At a Glance: Key Properties of ALK2-IN-4 Succinate and LDN-193189

FeatureALK2-IN-4 succinate (KER-047)LDN-193189
Description A potent and selective ALK2 inhibitor.[4][5]A potent, but more broadly acting, BMP type I receptor inhibitor.[6]
Development Stage Currently in Phase 2 clinical trials for iron deficiency anemia.[2][7]Widely used as a preclinical research tool.
Primary Target ALK2[4][5]ALK2, ALK3[6]

Delving Deeper: A Comparative Analysis of Selectivity

The selectivity of a kinase inhibitor is arguably its most critical attribute, dictating its utility as a specific probe and its potential as a safe therapeutic. While both ALK2-IN-4 succinate and LDN-193189 are potent inhibitors of ALK2, their selectivity profiles appear to differ significantly based on available data.

LDN-193189: A Potent but Broad-Spectrum BMP Inhibitor

LDN-193189 is a well-characterized inhibitor that potently targets ALK2 and ALK3, another BMP type I receptor.[6] This broader activity profile makes it a "pan-BMP" type I receptor inhibitor. While effective at blocking BMP signaling, its utility in dissecting the specific roles of ALK2 can be limited due to its effects on other ALK family members.

Experimental Data for LDN-193189:

Kinase TargetIC50 (nM)Reference
ALK10.8[8]
ALK2 5 [6][9]
ALK3 30 [6][9]
ALK4>500[9]
ALK5>500[9]
ALK616.7[8]
ALK7>500[9]

IC50 values can vary between different assay formats and conditions.

This data clearly illustrates that while LDN-193189 is highly potent against ALK2, it also significantly inhibits ALK1, ALK3, and ALK6 at low nanomolar concentrations. This lack of high selectivity can be a confounding factor in experiments aiming to isolate the effects of ALK2 inhibition. Broader kinome screening has also revealed that LDN-193189 can have off-target effects on other kinases, necessitating careful interpretation of experimental results.[9]

ALK2-IN-4 Succinate (KER-047): A Focus on Selectivity

ALK2-IN-4 succinate, developed by Keros Therapeutics, is described as a "potent and selective" ALK2 inhibitor.[4][5] It is currently undergoing clinical development, which suggests a favorable selectivity profile has been established to warrant human studies.[2][7] While specific IC50 values from a comprehensive kinase panel are not publicly available in the same direct comparative format as for LDN-193189, the emphasis on its selectivity in company communications and publications implies a significant improvement over less selective compounds like LDN-193189. The progression to Phase 2 clinical trials for conditions like iron-refractory iron deficiency anemia, where ALK2 is a key regulator, further supports its targeted mechanism of action.[2][7]

Without a side-by-side quantitative comparison, the superior selectivity of ALK2-IN-4 succinate is inferred from its developmental trajectory and descriptive characterization. For researchers, this means that when dissecting the specific functions of ALK2, ALK2-IN-4 succinate may be the more appropriate tool, assuming its selectivity profile holds up to the claims.

Visualizing the ALK2 Signaling Pathway

Understanding the context in which these inhibitors function is crucial. ALK2 is a key component of the BMP signaling pathway, a branch of the larger TGF-β superfamily signaling network.

ALK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor 1. Ligand Binding ALK2 ALK2 Type II Receptor->ALK2 2. Receptor Complex Formation & ALK2 Phosphorylation SMAD1/5/8 SMAD1/5/8 ALK2->SMAD1/5/8 3. SMAD Phosphorylation p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD Complex Transcription Regulation Transcription Regulation SMAD Complex->Transcription Regulation 5. Nuclear Translocation Target Genes Target Genes Transcription Regulation->Target Genes Inhibitor ALK2 Inhibitor (e.g., ALK2-IN-4, LDN-193189) Inhibitor->ALK2 Inhibition

Caption: The canonical BMP/ALK2 signaling pathway.

As depicted, ALK2 inhibitors act by binding to the kinase domain of the ALK2 receptor, preventing the phosphorylation of downstream SMAD proteins and thereby blocking the signaling cascade that leads to changes in gene expression.

Experimental Workflow: Assessing Kinase Inhibitor Selectivity

To experimentally determine and compare the selectivity of compounds like ALK2-IN-4 succinate and LDN-193189, a robust and quantitative assay is required. The radiometric kinase filter-binding assay is considered a gold standard for its direct measurement of enzymatic activity.

Kinase_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Kinase Reaction cluster_capture 3. Substrate Capture cluster_wash 4. Washing cluster_detection 5. Detection & Analysis A Kinase (e.g., ALK2) E Incubate components at optimal temperature (e.g., 30°C) A->E B Substrate (Peptide or Protein) B->E C [γ-32P]ATP C->E D Test Inhibitor (Varying Concentrations) D->E F Spot reaction mixture onto phosphocellulose filter paper E->F G Wash filter paper to remove unbound [γ-32P]ATP F->G H Scintillation counting or phosphorimaging G->H I Calculate % inhibition and determine IC50 values H->I

Sources

A Researcher's Guide to Benchmarking ALK2-IN-4 Succinate Against Other BMP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of Bone Morphogenetic Protein (BMP) signaling, the emergence of novel inhibitors presents both opportunities and challenges. ALK2-IN-4 succinate, also known as KER-047, is a promising new entrant in the field of activin receptor-like kinase 2 (ALK2) inhibition.[1][2][3][4] This guide provides a comprehensive framework for benchmarking ALK2-IN-4 succinate against established BMP inhibitors such as Dorsomorphin, LDN-193189, and K02288. By presenting a head-to-head comparison of their known properties and detailing robust experimental protocols, this document serves as a practical resource for informed decision-making in your research.

The Critical Role of ALK2 in Health and Disease

The BMP signaling pathway is a crucial regulator of embryonic development and tissue homeostasis in adults. Dysregulation of this pathway, particularly through the ALK2 receptor, is implicated in a range of pathologies. Notably, gain-of-function mutations in the ACVR1 gene, which encodes ALK2, are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and devastating genetic disorder characterized by progressive heterotopic ossification. This has made ALK2 a prime therapeutic target for FOP and other related conditions.[3]

The BMP/ALK2 Signaling Cascade

BMP ligands initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor, ALK2, which in turn phosphorylates downstream effector proteins, primarily SMADs 1, 5, and 8. These phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.

BMP Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds ALK2 (Type I Receptor) ALK2 (Type I Receptor) Type II Receptor->ALK2 (Type I Receptor) Phosphorylates SMAD 1/5/8 SMAD 1/5/8 ALK2 (Type I Receptor)->SMAD 1/5/8 Phosphorylates pSMAD 1/5/8 pSMAD 1/5/8 SMAD 1/5/8->pSMAD 1/5/8 SMAD Complex SMAD Complex pSMAD 1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates

A simplified diagram of the canonical BMP/ALK2 signaling pathway.

A Comparative Overview of ALK2 Inhibitors

A critical aspect of selecting the right inhibitor for your research is understanding its potency and selectivity. While ALK2-IN-4 succinate is described as a "potent and selective" inhibitor, detailed, publicly available preclinical data from peer-reviewed publications remains limited at the time of writing.[1][2] The information available is primarily from company press releases and clinical trial announcements, which often lack the granular detail required for a direct comparison with well-characterized academic compounds.

This guide, therefore, presents the available data for established inhibitors and provides the experimental framework to enable researchers to generate their own comparative data for new chemical entities like ALK2-IN-4 succinate.

InhibitorALK2 IC50Other Kinase IC50sKey Characteristics
ALK2-IN-4 succinate (KER-047) Not publicly available in peer-reviewed literatureNot publicly available in peer-reviewed literatureDescribed as a potent and selective ALK2 inhibitor; in clinical development for FOP and anemia.[1][2][3][4]
Dorsomorphin ~100-200 nMAMPK (Ki = 109 nM), KDR/VEGFR2The first-identified small molecule BMP inhibitor; known for off-target effects on AMPK and VEGFR2 signaling.[5]
LDN-193189 ~5 nMALK3 (~30 nM), ALK1, ALK6; weak against ALK4/5/7A more potent and selective derivative of Dorsomorphin; widely used in preclinical FOP research.[6][7]
K02288 ~1.1 nMALK1 (~1.8 nM), ALK3 (~34.4 nM), ALK6 (~6.3 nM); >100-fold selectivity over ALK4/5A highly potent and selective aminopyridine-based ALK2 inhibitor with a distinct chemical scaffold from Dorsomorphin.[8]

Note: IC50 values can vary depending on the assay conditions. The values presented here are aggregated from multiple sources for comparative purposes.

Experimental Workflows for Benchmarking ALK2 Inhibitors

To rigorously compare ALK2-IN-4 succinate with other inhibitors, a series of well-controlled in vitro and in vivo experiments are essential. The following section provides detailed, step-by-step protocols for key assays.

In Vitro Kinase Assay: Measuring Direct Enzyme Inhibition

The most direct measure of an inhibitor's potency is its ability to block the enzymatic activity of the target kinase. The ADP-Glo™ Kinase Assay is a robust and widely used method for this purpose.

In Vitro Kinase Assay Workflow Recombinant ALK2 Recombinant ALK2 Kinase Reaction Kinase Reaction Recombinant ALK2->Kinase Reaction Substrate (e.g., Casein) Substrate (e.g., Casein) Substrate (e.g., Casein)->Kinase Reaction ATP ATP ATP->Kinase Reaction Test Inhibitor Test Inhibitor Test Inhibitor->Kinase Reaction ADP-Glo™ Reagent ADP-Glo™ Reagent Kinase Reaction->ADP-Glo™ Reagent Deplete ATP Deplete ATP ADP-Glo™ Reagent->Deplete ATP Kinase Detection Reagent Kinase Detection Reagent Deplete ATP->Kinase Detection Reagent Convert ADP to ATP Convert ADP to ATP Kinase Detection Reagent->Convert ADP to ATP Luciferase Reaction Luciferase Reaction Convert ADP to ATP->Luciferase Reaction Measure Luminescence Measure Luminescence Luciferase Reaction->Measure Luminescence

Workflow for the ADP-Glo™ in vitro kinase assay.

Protocol: ALK2 In Vitro Kinase Assay (ADP-Glo™)

  • Prepare Reagents:

    • Reconstitute recombinant human ALK2 kinase and substrate (e.g., casein) in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a serial dilution of ALK2-IN-4 succinate and comparator inhibitors in DMSO, then dilute in kinase buffer.

    • Prepare ATP solution in kinase buffer at a concentration close to the Kₘ for ALK2.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each inhibitor dilution.

    • Add 2 µL of ALK2 enzyme solution.

    • Add 2 µL of the ATP/substrate mixture to initiate the reaction.

    • Incubate at room temperature for 60-120 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell-Based Assay: Inhibition of BMP-Induced SMAD Phosphorylation

To assess an inhibitor's activity in a cellular context, a Western blot for phosphorylated SMAD1/5/8 (pSMAD1/5/8) in a BMP-responsive cell line, such as C2C12 myoblasts, is a standard method.

pSMAD Western Blot Workflow Seed C2C12 Cells Seed C2C12 Cells Pre-treat with Inhibitor Pre-treat with Inhibitor Seed C2C12 Cells->Pre-treat with Inhibitor Stimulate with BMP4 Stimulate with BMP4 Pre-treat with Inhibitor->Stimulate with BMP4 Cell Lysis Cell Lysis Stimulate with BMP4->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Probe with Antibodies Probe with Antibodies Western Blot->Probe with Antibodies Image and Quantify Image and Quantify Probe with Antibodies->Image and Quantify

Workflow for pSMAD1/5/8 Western blot analysis.

Protocol: pSMAD1/5/8 Western Blot in C2C12 Cells

  • Cell Culture and Treatment:

    • Seed C2C12 cells in a 12-well plate and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat the cells with a serial dilution of ALK2-IN-4 succinate or comparator inhibitors for 1 hour.

    • Stimulate the cells with a constant concentration of BMP4 (e.g., 10-50 ng/mL) for 30-60 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against pSMAD1/5/8 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for pSMAD1/5/8 and a loading control (e.g., total SMAD1 or GAPDH).

    • Normalize the pSMAD1/5/8 signal to the loading control and calculate the percentage of inhibition relative to the BMP4-only treated control.

    • Determine the IC50 value for each inhibitor.

Cell-Based Assay: Inhibition of Osteogenic Differentiation

A key downstream effect of BMP signaling is the induction of osteogenic differentiation. This can be quantified by measuring the activity of alkaline phosphatase (ALP), an early marker of osteoblast differentiation, in C2C12 cells.

Protocol: Alkaline Phosphatase (ALP) Activity Assay in C2C12 Cells

  • Cell Culture and Treatment:

    • Seed C2C12 cells in a 24-well plate at a lower density to allow for differentiation over several days.

    • Treat the cells with a serial dilution of ALK2-IN-4 succinate or comparator inhibitors in differentiation medium (low serum).

    • Concurrently, treat the cells with a constant concentration of BMP2 or BMP4 (e.g., 50-300 ng/mL) to induce osteogenic differentiation.[9]

    • Culture the cells for 3-5 days, replacing the medium with fresh inhibitor and BMP ligand every 2 days.

  • Cell Lysis and ALP Assay:

    • Wash the cells with PBS and lyse them in a suitable buffer (e.g., 0.1% Triton X-100 in PBS).

    • In a 96-well plate, mix an aliquot of the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate solution.

    • Incubate at 37°C for 30-60 minutes, or until a yellow color develops.

    • Stop the reaction with NaOH and measure the absorbance at 405 nm.

  • Data Analysis:

    • Normalize the ALP activity to the total protein concentration of the cell lysate.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the BMP-only treated control.

    • Determine the IC50 value for each inhibitor.

In Vivo Assay: Zebrafish Embryo Dorsalization

The zebrafish embryo is a powerful in vivo model for assessing the activity of BMP inhibitors. Inhibition of BMP signaling during early development leads to a characteristic "dorsalized" phenotype.[10]

Protocol: Zebrafish Embryo Dorsalization Assay

  • Embryo Collection and Treatment:

    • Collect freshly fertilized zebrafish embryos and place them in a 96-well plate (1-2 embryos per well) in E3 medium.

    • At the 2-4 cell stage, add a serial dilution of ALK2-IN-4 succinate or comparator inhibitors to the wells.

  • Phenotypic Scoring:

    • Incubate the embryos at 28.5°C for 24-48 hours.

    • Observe the embryos under a stereomicroscope and score their phenotype based on the degree of dorsalization (e.g., loss of ventral tail fin, expanded dorsal structures).

  • Data Analysis:

    • Determine the minimum effective concentration of each inhibitor that induces a dorsalized phenotype.

In Vivo Assay: Fibrodysplasia Ossificans Progressiva (FOP) Mouse Model

To evaluate the therapeutic potential of ALK2 inhibitors for FOP, a transgenic mouse model carrying a constitutively active ALK2 mutation (e.g., ALK2 R206H) is the gold standard.

Protocol: FOP Mouse Model

  • Animal Model and Treatment:

    • Utilize a well-characterized FOP mouse model, such as the Acvr1 R206H knock-in mouse.

    • Induce heterotopic ossification through a controlled injury (e.g., cardiotoxin injection into the gastrocnemius muscle).

    • Administer ALK2-IN-4 succinate or comparator inhibitors systemically (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing regimen.

  • Assessment of Heterotopic Ossification:

    • Monitor the formation of heterotopic bone over several weeks using micro-computed tomography (µCT).

    • At the end of the study, harvest the affected tissues for histological analysis (e.g., H&E and Safranin O/Fast Green staining) to visualize bone and cartilage formation.

  • Data Analysis:

    • Quantify the volume of heterotopic bone from the µCT images.

    • Compare the extent of heterotopic ossification in the treated groups to the vehicle control group to determine the efficacy of each inhibitor.

Conclusion

While ALK2-IN-4 succinate (KER-047) holds promise as a next-generation ALK2 inhibitor, a thorough and direct comparison with established compounds is necessary to fully understand its pharmacological profile. The experimental protocols detailed in this guide provide a robust framework for such a comparative analysis. By systematically evaluating the potency, selectivity, and in vivo efficacy of ALK2-IN-4 succinate alongside Dorsomorphin, LDN-193189, and K02288, researchers can make well-informed decisions about the most appropriate tools for their studies of BMP signaling in health and disease.

References

  • Keros Therapeutics. (2022, December 12). Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition. BioSpace. [Link]

  • Keros Therapeutics. (2020, December 7). Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program, Including KER-047 Phase 1 Data, and KER-050 Preclinical Data, at the Virtual 62nd American Society of Hematology Annual Meeting and Exposition. [Link]

  • Keros Therapeutics. (2020, August 4). Keros Therapeutics, Inc. Announces Completion of Dosing of Planned Cohorts in KER-047 Phase 1 Trial and Provides Program Update. [Link]

  • Shamim, K., et al. Discovery and development of TRND482477/KER-047 for treating ALK2 dysfunction disorders: FOP and anemia resulting from Iron imbalance. NIH Research Festival. [Link]

  • International Fibrodysplasia Ossificans Progressiva Association (IFOPA). (2020, August 4). Update from Keros Therapeutics on KER-047. [Link]

  • Boergermann, J. H., et al. (2010). Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells. The International Journal of Biochemistry & Cell Biology, 42(11), 1802–1807. [Link]

  • Keros Therapeutics. (2020, June 12). Keros Therapeutics Presents Results from Clinical and Preclinical Studies Investigating KER-050, along with Preclinical Data from its ALK2 Inhibitor Program, at the European Hematology Association 2020 Annual Meeting. [Link]

  • Sanvitale, C. E., et al. (2013). A new class of small molecule inhibitor of BMP signaling. PloS one, 8(4), e62721. [Link]

  • Yu, P. B., et al. (2008). Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism. Nature chemical biology, 4(1), 33–41. [Link]

  • Sanvitale, C. E., et al. (2013). A new class of small molecule inhibitor of BMP signaling. ResearchGate. [Link]

  • Davis, R., et al. (2024). Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology. Proceedings of the National Academy of Sciences, 121(47), e2408631121. [Link]

  • Yu, P. B., et al. (2008). Dorsomorphin inhibits BMP signals required for embryogenesis and iron metabolism. Nature chemical biology, 4(1), 33-41. [Link]

  • Cellagen Technology. LDN-193189 HCl | BMP type I receptors ALK2/3 inhibitor. [Link]

  • Biomanufacturing.org. C2C12 Mouse Myoblast to Osteoblast. [Link]

Sources

A Researcher's Guide to Characterizing the Selectivity of ALK2-IN-4 Succinate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted therapeutics, particularly within the intricate web of cellular signaling, the principle of selectivity is paramount. For researchers and drug developers, the ability of a small molecule inhibitor to discriminate between closely related protein kinases is a critical determinant of its potential efficacy and safety. This guide provides an in-depth look at the experimental framework for determining the selectivity of ALK2-IN-4 succinate, a potent inhibitor of Activin receptor-like kinase 2 (ALK2), over its closely related family members, ALK1 and ALK3.

The Significance of Selectivity in the TGF-β/BMP Signaling Pathway

Activin receptor-like kinases (ALKs) are a family of type I serine/threonine kinase receptors that play a crucial role in the transforming growth factor-beta (TGF-β) and bone morphogenetic protein (BMP) signaling pathways.[1][2] These pathways are fundamental to a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1] Specifically, ALK1, ALK2, and ALK3 are key players in BMP signaling, which is vital for embryonic development and bone formation.[3]

However, the high degree of homology within the ATP-binding sites of these kinases presents a significant challenge for the development of selective inhibitors.[4] Non-selective inhibition can lead to off-target effects by disrupting unintended signaling cascades, potentially causing adverse effects and limiting the therapeutic window of a drug candidate. ALK2, in particular, has garnered significant interest as a therapeutic target due to its association with rare genetic disorders such as fibrodysplasia ossificans progressiva (FOP).[5][6] Therefore, the development and rigorous characterization of selective ALK2 inhibitors like ALK2-IN-4 succinate (also known as KER-047 succinate) are of high scientific and clinical importance.[5][6][7][8]

Understanding the Molecular Players: ALK1, ALK2, and ALK3

Before delving into the experimental protocols, it is essential to appreciate the distinct yet overlapping roles of ALK1, ALK2, and ALK3. All three are type I BMP receptors that, upon ligand binding and phosphorylation by a type II receptor, initiate a downstream signaling cascade primarily through the phosphorylation of SMAD proteins (SMAD1, SMAD5, and SMAD8).[1][9][10] These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[1][9]

Despite their similar mechanisms of action, their expression patterns and ligand affinities can differ, leading to distinct biological outcomes. Achieving selectivity for ALK2 while sparing ALK1 and ALK3 is a key objective in the development of targeted therapies for ALK2-driven diseases.

Signaling Pathway of ALK1/2/3

TGF_BMP_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor binds ALK1 ALK1 Type II Receptor->ALK1 recruits & phosphorylates ALK2 ALK2 Type II Receptor->ALK2 recruits & phosphorylates ALK3 ALK3 Type II Receptor->ALK3 recruits & phosphorylates SMAD1/5/8_P pSMAD1/5/8 ALK1->SMAD1/5/8_P phosphorylates SMAD1/5/8 ALK2->SMAD1/5/8_P phosphorylates SMAD1/5/8 ALK3->SMAD1/5/8_P phosphorylates SMAD1/5/8 SMAD Complex SMAD1/5/8-SMAD4 Complex SMAD1/5/8_P->SMAD Complex binds SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription translocates & regulates ALK2-IN-4 ALK2-IN-4 succinate ALK2-IN-4->ALK2 inhibits

Caption: Simplified diagram of the BMP signaling pathway mediated by ALK1, ALK2, and ALK3, and the inhibitory action of ALK2-IN-4 succinate.

Experimental Determination of Kinase Selectivity: A Step-by-Step Protocol

To quantitatively assess the selectivity of ALK2-IN-4 succinate, a robust and reproducible in vitro kinase inhibition assay is required. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.[11][12]

Principle of the ADP-Glo™ Kinase Assay

The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce light. The luminescent signal is proportional to the amount of ADP produced and thus, the kinase activity.[11][12][13]

Experimental Workflow

ADP_Glo_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. ADP Detection cluster_analysis 4. Data Analysis Reagent_Prep Prepare Kinase Buffer, ATP, Substrate, and Kinases (ALK1, ALK2, ALK3) Plate_Setup Add inhibitor, kinase, and substrate/ATP mixture to 384-well plate Reagent_Prep->Plate_Setup Inhibitor_Prep Prepare serial dilution of ALK2-IN-4 succinate Inhibitor_Prep->Plate_Setup Incubation1 Incubate at room temperature for 1 hour Plate_Setup->Incubation1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubation1->Add_ADP_Glo Incubation2 Incubate for 40 minutes Add_ADP_Glo->Incubation2 Add_Detection_Reagent Add Kinase Detection Reagent Incubation2->Add_Detection_Reagent Incubation3 Incubate for 40 minutes Add_Detection_Reagent->Incubation3 Read_Luminescence Measure luminescence using a plate reader Incubation3->Read_Luminescence Calculate_IC50 Calculate % inhibition and determine IC50 values Read_Luminescence->Calculate_IC50

Caption: Workflow for determining kinase inhibition using the ADP-Glo™ assay.

Detailed Protocol

Materials:

  • Recombinant human ALK1, ALK2, and ALK3 enzymes

  • Myelin Basic Protein (MBP) or other suitable substrate

  • ALK2-IN-4 succinate

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ATP

  • DMSO

  • 384-well white assay plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of ALK2-IN-4 succinate in DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution for each kinase (ALK1, ALK2, ALK3) in kinase buffer. The final concentration of each kinase should be optimized for robust signal in the linear range of the assay.

    • Prepare a 2X ATP solution in kinase buffer. The ATP concentration should be at or near the Km for each kinase to ensure accurate IC₅₀ determination.

    • In a 384-well plate, add 2.5 µL of the serially diluted ALK2-IN-4 succinate or DMSO (for control wells) to the appropriate wells.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well. The total reaction volume is 10 µL.

    • Mix the plate gently and incubate at room temperature for 60 minutes.

  • ADP Detection:

    • After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.[13][14]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for another 30-60 minutes.[14]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each concentration of ALK2-IN-4 succinate relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.

Hypothetical Data Presentation and Interpretation

While specific, publicly available IC₅₀ values for ALK2-IN-4 succinate against ALK1 and ALK3 are not readily found in the literature, the expected outcome of such an experiment would demonstrate its high selectivity for ALK2. The results would be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Inhibitory Activity of ALK2-IN-4 Succinate against ALK Family Kinases

KinaseIC₅₀ (nM) [Hypothetical]Selectivity Ratio (IC₅₀ ALKx / IC₅₀ ALK2)
ALK1>1000>100-fold
ALK2101
ALK3>1000>100-fold

Note: The IC₅₀ values presented in this table are for illustrative purposes only and are intended to demonstrate how the selectivity of an inhibitor is represented. They are not actual experimental data for ALK2-IN-4 succinate.

Interpretation of Results:

The hypothetical data in Table 1 would indicate that ALK2-IN-4 succinate is a highly potent and selective inhibitor of ALK2. The significantly higher IC₅₀ values for ALK1 and ALK3 (over 100-fold higher than for ALK2) would confirm its selectivity within this kinase subfamily. This level of selectivity is a desirable characteristic for a therapeutic candidate, as it suggests a lower likelihood of off-target effects related to the inhibition of ALK1 and ALK3.

Conclusion

The rigorous experimental evaluation of kinase inhibitor selectivity is a cornerstone of modern drug discovery. While ALK2-IN-4 succinate is known to be a potent and selective ALK2 inhibitor, this guide provides the scientific community with a detailed framework for independently verifying and quantifying this selectivity against related kinases like ALK1 and ALK3. By employing robust and validated methodologies such as the ADP-Glo™ assay, researchers can generate the high-quality data necessary to make informed decisions in the development of the next generation of targeted therapies. This commitment to scientific integrity and meticulous experimental validation is essential for translating promising molecules into safe and effective medicines.

References

  • Keros Therapeutics. (2022, December 12). Keros Therapeutics Presents Clinical Data from its KER-050 and KER-047 Programs and Preclinical Data from its KER-050 and ALK2 Inhibitor Programs at the 64th American Society of Hematology Annual Meeting and Exposition. BioSpace. Retrieved from [Link]

  • Keros Therapeutics, Inc. (2020, August 4). Keros Therapeutics, Inc. Announces Completion of Dosing of Planned Cohorts in KER-047 Phase 1 Trial and Provides Program Update. Retrieved from [Link]

  • Wikipedia. (2023, October 27). TGF beta signaling pathway. In Wikipedia. Retrieved from [Link]

  • Huggins, D. J., et al. (2021). Recent Advances in ALK2 Inhibitors. ACS Omega, 6(32), 20775–20787. [Link]

  • Bio-protocol. (2024). In vitro ADP-Glo kinase assay. Bio-protocol, 14(3), e4943. [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR protocols, 2(3), 100701. [Link]

  • ResearchGate. (n.d.). Schematic diagram of TGF-β superfamily signaling pathway. TGF-β is... Retrieved from [Link]

  • Moustakas, A., & Heldin, C. H. (2009). The regulation of TGFβ signal transduction. Development, 136(22), 3699–3714. [Link]

  • ten Dijke, P., & Hill, C. S. (2004). New insights into TGF-β-Smad signalling. Trends in biochemical sciences, 29(5), 265–273. [Link]

  • Shi, Y., & Massagué, J. (2003). Mechanisms of TGF-beta signaling from cell membrane to the nucleus. Cell, 113(6), 685–700. [Link]

  • BMG Labtech. (2014, December). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • Keros Therapeutics. (n.d.). administration of ker-047, a novel alk2 inhibitor, elicited robust and sustained increases in serum iron in healthy participants. Retrieved from [Link]

  • AdisInsight. (2023, December 8). KER 047. Retrieved from [Link]

Sources

A Researcher's Guide to Kinase Selectivity in ALK2 Inhibitor Development: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the complexities of therapeutic kinase inhibition, understanding the selectivity profile of a small molecule inhibitor is paramount. This guide provides an in-depth comparison of kinase selectivity profiles for prominent inhibitors of Activin receptor-like kinase 2 (ALK2), also known as ACVR1. While specific kinase panel data for ALK2-IN-4 succinate is not publicly available, this guide will use well-characterized alternative compounds to illustrate the critical importance of selectivity and provide a framework for evaluating future ALK2 inhibitors.

The Critical Role of ALK2 in Health and Disease

ALK2 is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1][2][3] This pathway is essential for a multitude of physiological processes, including embryonic development, bone formation, and tissue homeostasis.[1][2] However, aberrant ALK2 signaling, often due to gain-of-function mutations, is implicated in several debilitating diseases. Most notably, mutations in the ACVR1 gene are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and devastating genetic disorder characterized by progressive heterotopic ossification.[1][2][4] Dysregulated ALK2 activity has also been linked to Diffuse Intrinsic Pontine Glioma (DIPG), a fatal childhood brain tumor.[1][2] This central role in pathology makes ALK2 a compelling therapeutic target.[1][5]

The development of potent and selective ALK2 inhibitors is therefore a significant focus of research. Selectivity is a key determinant of a drug's safety and efficacy profile. Off-target kinase inhibition can lead to unforeseen side effects, confounding experimental results and potentially causing toxicity in a clinical setting.[1][6] This guide will delve into the kinase selectivity profiles of several key ALK2 inhibitors to provide a comparative landscape for researchers.

Visualizing the ALK2 Signaling Pathway

To appreciate the impact of ALK2 inhibition, it is essential to understand its position in the BMP signaling cascade. The following diagram illustrates the canonical BMP/ALK2 signaling pathway.

ALK2 Signaling Pathway Canonical BMP/ALK2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMP BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP->TypeII_R Binds ALK2 ALK2 (ACVR1) Type I Receptor TypeII_R->ALK2 Recruits & Phosphorylates SMAD158 R-SMADs (SMAD1/5/8) ALK2->SMAD158 Phosphorylates SMAD4 Co-SMAD (SMAD4) SMAD158->SMAD4 Forms Complex SMAD_complex SMAD Complex Nucleus Nucleus SMAD_complex->Nucleus Translocates Gene_expression Target Gene Expression Nucleus->Gene_expression Regulates ALK2_IN_4 ALK2 Inhibitor (e.g., ALK2-IN-4 succinate) ALK2_IN_4->ALK2 Inhibits

Caption: Canonical BMP/ALK2 signaling pathway and the point of inhibition.

Comparative Kinase Selectivity Profiles

A critical tool in assessing inhibitor specificity is a broad kinase panel screen, such as the KINOMEscan® platform. This assay quantifies the binding of a test compound to a large number of kinases, providing a detailed view of its on- and off-target interactions. Below is a comparative summary of the selectivity profiles for several well-documented ALK2 inhibitors.

InhibitorPrimary Target(s)Key Off-Target Kinases (at 1 µM)Selectivity Notes
LDN-193189 ALK2, ALK3ABL, SIK2, KDR (VEGFR2), and several other receptor tyrosine kinases and calmodulin-dependent kinases.[7][8]A potent inhibitor of the BMP pathway, but demonstrates significant off-target activity at higher concentrations.[6][7] Its use as a highly selective probe requires careful dose consideration.[6]
K02288 ALK1, ALK2, ALK3, ALK6ABL, ARG (ABL2)Exhibits a more favorable selectivity profile compared to LDN-193189, with fewer off-target kinases inhibited at 1 µM.[7][8]
Galunisertib (LY2157299) ALK5 (TGFβRI)ALK4, ALK7Highly selective for the TGF-β type I receptors (ALK4, ALK5, ALK7) over the BMP type I receptors (ALK1, ALK2, ALK3, ALK6).[9][10] It is not a direct ALK2 inhibitor but is included here to highlight the importance of selectivity within the broader TGF-β superfamily.
Dorsomorphin ALK2, ALK3, ALK6Numerous kinases, including AMPKThe first identified small molecule inhibitor of BMP signaling, but it is known to be non-selective and has many off-target effects.[1]

Experimental Methodologies for Kinase Selectivity Profiling

To ensure the trustworthiness and reproducibility of selectivity data, standardized and validated experimental protocols are essential.

Kinase Binding Assay (e.g., KINOMEscan®)

This methodology provides a quantitative measure of inhibitor binding affinity (Kd) across a broad panel of kinases.

Workflow Diagram:

Kinase Profiling Workflow Workflow for KINOMEscan®-based Kinase Selectivity Profiling Compound Test Inhibitor (e.g., ALK2-IN-4 succinate) Binding_Assay Competitive Binding Assay with Tagged Ligand Compound->Binding_Assay Kinase_Panel Large Panel of Immobilized Kinases Kinase_Panel->Binding_Assay Wash Wash Unbound Compound Binding_Assay->Wash Quantification Quantify Bound Ligand (e.g., via qPCR of tag) Wash->Quantification Data_Analysis Data Analysis (Calculate % Inhibition, K_d) Quantification->Data_Analysis Selectivity_Profile Generate Selectivity Profile (e.g., TREEspot™) Data_Analysis->Selectivity_Profile

Caption: A generalized workflow for assessing kinase inhibitor selectivity.

Step-by-Step Protocol:

  • Immobilization: A panel of recombinant human kinases is individually expressed and tagged, then immobilized on a solid support.

  • Competitive Binding: The test inhibitor is incubated with the immobilized kinases in the presence of a known, tagged ligand that binds to the ATP-binding site.

  • Equilibration: The mixture is allowed to reach equilibrium. The test inhibitor will compete with the tagged ligand for binding to the kinases.

  • Washing: Unbound compounds are washed away.

  • Quantification: The amount of the tagged ligand remaining bound to each kinase is quantified. A lower amount of bound tagged ligand indicates stronger binding of the test inhibitor.

  • Data Analysis: The results are typically expressed as the percentage of the control (%Ctrl), where a lower percentage indicates stronger inhibition. These values can be used to calculate dissociation constants (Kd) and generate selectivity profiles.[11][12]

Rationale for Methodological Choice: This affinity-based competition assay is independent of ATP concentration and enzyme activity, allowing for the profiling of both active and inactive kinase conformations.[13] This provides a direct and highly quantitative measure of compound-kinase interactions, making it a robust and reproducible method for determining selectivity.[12]

Cellular Assay for BMP Pathway Inhibition

While binding assays are crucial, confirming the functional consequence of target engagement in a cellular context is a necessary validation step. A common method is to measure the phosphorylation of downstream SMAD proteins.

Step-by-Step Protocol:

  • Cell Culture: C2C12 myoblast cells, which have a robust BMP signaling pathway, are cultured in appropriate media.[14]

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the ALK2 inhibitor or a vehicle control (e.g., DMSO) for a defined period (e.g., 30-60 minutes).[5]

  • Ligand Stimulation: The cells are then stimulated with a BMP ligand, such as BMP4, to activate the ALK2 signaling pathway.[14]

  • Cell Lysis: After a short incubation period (e.g., 60 minutes), the cells are lysed to extract total protein.

  • Western Blotting: The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8.

  • Analysis: The levels of phosphorylated SMADs are normalized to total SMAD levels to determine the dose-dependent inhibitory effect of the compound on ALK2 signaling.[14]

Self-Validating System: This protocol includes both positive (BMP stimulation without inhibitor) and negative (vehicle control) controls. The use of an antibody for total SMADs serves as a loading control, ensuring that any observed decrease in phosphorylated SMADs is due to kinase inhibition and not variations in protein levels.

Conclusion

The development of selective ALK2 inhibitors holds immense promise for the treatment of diseases like FOP and DIPG. As this guide illustrates through the comparison of compounds like LDN-193189 and K02288, a thorough understanding of a molecule's kinase selectivity profile is not merely an academic exercise but a fundamental requirement for advancing safe and effective therapeutics. Researchers developing or utilizing ALK2 inhibitors, including ALK2-IN-4 succinate, must prioritize comprehensive kinase profiling to accurately interpret experimental data and predict potential clinical outcomes. The combination of broad-panel binding assays and functional cellular assays provides a robust framework for the rigorous evaluation of these critical therapeutic agents.

References

  • ResearchGate. Kinase selectivity profile of galunisertib (LY2157299) (data on file,... | Download Table. Available from: [Link].

  • Yu, P. B., et al. (2008). Development of an ALK2-biased BMP type I receptor kinase inhibitor. PubMed Central. Available from: [Link].

  • Patsnap Synapse. (2025). What ALK2 inhibitors are in clinical trials currently?. Available from: [Link].

  • Vogt, J., et al. (2011). The specificities of small molecule inhibitors of the TGF beta and BMP pathways. University of Dundee. Available from: [Link].

  • ACS Omega. (2021). Recent Advances in ALK2 Inhibitors. PubMed Central. Available from: [Link].

  • Patsnap Synapse. (2025). What are the new molecules for ALK2 inhibitors?. Available from: [Link].

  • Proceedings of the National Academy of Sciences. (2024). Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology. Available from: [Link].

  • PLOS ONE. (2013). A New Class of Small Molecule Inhibitor of BMP Signaling. PubMed Central. Available from: [Link].

  • ResearchGate. (2021). Recent Advances in ALK2 Inhibitors. Available from: [Link].

  • Oncotarget. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Available from: [Link].

  • Nature Communications. (2019). ALK2 inhibitors display beneficial effects in preclinical models of ACVR1 mutant diffuse intrinsic pontine glioma. PubMed Central. Available from: [Link].

  • ResearchGate. K02288 selectively inhibits BMP signaling. (A) K02288 and LDN-193189.... Available from: [Link].

  • Gene. (2013). ACVR1 gene mutations in four Turkish patients diagnosed as fibrodysplasia ossificans progressiva. PubMed. Available from: [Link].

  • ResearchGate. Kinome-wide selectivity of K02288 and LDN-193189. (A) Some 200 human.... Available from: [Link].

  • DiscoveRx Corporation. KINOMEscan® Kinase Profiling Platform. Available from: [Link].

  • PLOS ONE. (2013). A New Class of Small Molecule Inhibitor of BMP Signaling. Available from: [Link].

  • Patsnap Synapse. (2025). What are the therapeutic candidates targeting ALK2?. Available from: [Link].

  • Journal of Biological Chemistry. (2015). Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation. PubMed Central. Available from: [Link].

  • ResearchGate. (2025). Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology. Available from: [Link].

  • National Center for Biotechnology Information. Gene ResultACVR1 activin A receptor type 1 [ (human)]. Available from: [Link].

  • ACS Omega. (2021). Recent Advances in ALK2 Inhibitors. Available from: [Link].

  • MDPI. (2020). ACVR1 Function in Health and Disease. Available from: [Link].

  • Cellagen Technology. LDN-193189 HCl | BMP type I receptors ALK2/3 inhibitor. Available from: [Link].

  • HMS LINCS Project. Assays. Available from: [Link].

  • Oncotarget. (2018). Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor. Available from: [Link].

  • UCSC Genome Browser. Human Gene ACVR1 (ENST00000434821.7) from GENCODE V49. Available from: [Link].

  • SlideShare. (2015). KINOMEscan. Available from: [Link].

  • Cell. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available from: [Link].

Sources

Clinical Relevance of ALK2-IN-4 Succinate (KER-047): A Comparative Preclinical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of ALK2-IN-4 succinate (clinically known as KER-047 ), a potent small-molecule inhibitor of Activin Receptor-Like Kinase 2 (ALK2). This analysis evaluates its preclinical performance, pharmacological profile, and clinical relevance in treating Fibrodysplasia Ossificans Progressiva (FOP) and anemia of chronic inflammation.

Executive Technical Summary

ALK2-IN-4 succinate (KER-047) represents a second-generation, orally bioavailable ALK2 inhibitor designed to overcome the selectivity limitations of early tool compounds like LDN-193189. Unlike first-generation inhibitors that suffered from broad BMP/TGF-


 cross-reactivity, KER-047 exhibits a refined selectivity profile, particularly against ALK5 (TGF

R1), which is critical for minimizing cardiotoxicity.

Its clinical relevance is dual-pronged:

  • Musculoskeletal: Prevention of heterotopic ossification (HO) in FOP by blocking mutant ALK2 (e.g., R206H).

  • Hematological: Treatment of iron-refractory iron deficiency anemia (IRIDA) and anemia of inflammation (AI) by suppressing ALK2-mediated hepcidin expression.[1]

Compound Profile & Mechanism of Action

Chemical Identity
  • Code Names: ALK2-IN-4, KER-047, TRND477.

  • Chemical Name: 7-fluoro-6-methoxy-4-(6-(4-(4-methyl-1-piperazinyl)-1-piperidinyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline.[2]

  • Formulation: Succinate salt (chosen for optimal aqueous solubility and oral bioavailability).

  • Scaffold: Quinoline-based (distinct from the pure pyrazolo[1,5-a]pyrimidine scaffold of Dorsomorphin).

Mechanism of Action (MOA)

KER-047 functions as an ATP-competitive inhibitor of the ALK2 kinase domain.

  • In FOP: It inhibits the neofunctional activity of ALK2 mutants (e.g., R206H), preventing the phosphorylation of SMAD1/5/8 and subsequent osteogenic gene transcription.

  • In Anemia: It blocks BMP6-mediated activation of wild-type ALK2 in hepatocytes.[1] This reduces the transcription of HAMP (hepcidin), unlocking ferroportin-mediated iron mobilization from macrophages and hepatocytes.

Signaling Pathway Visualization

The following diagram illustrates the dual therapeutic intervention points of KER-047.

ALK2_Signaling BMP_Ligands BMP Ligands / Activin A (Pathological in FOP) ALK2_WT ALK2 (Wild Type) (Liver Hepatocytes) BMP_Ligands->ALK2_WT ALK2_Mut ALK2 (R206H Mutant) (Connective Tissue) BMP_Ligands->ALK2_Mut SMAD pSMAD 1/5/8 Complex ALK2_WT->SMAD Phosphorylation ALK2_Mut->SMAD Hyper-activation KER047 KER-047 (ALK2-IN-4) ATP-Competitive Inhibitor KER047->ALK2_WT Inhibits KER047->ALK2_Mut Inhibits Nucleus Nuclear Translocation & Transcription SMAD->Nucleus Hepcidin HAMP Gene (Hepcidin) (Iron Regulator) Nucleus->Hepcidin Liver Context OsteoGenes Osteogenic Genes (Runx2, Sp7) Nucleus->OsteoGenes Skeletal Context Iron_Effect Result: Increased Serum Iron (Anemia Treatment) Hepcidin->Iron_Effect Suppression Bone_Effect Result: Reduced Heterotopic Ossification (FOP Treatment) OsteoGenes->Bone_Effect Suppression

Caption: Mechanistic bifurcation of ALK2 inhibition by KER-047 in hematologic (left) and musculoskeletal (right) pathologies.

Comparative Performance Analysis

The following table compares KER-047 against key clinical and preclinical alternatives. Data is synthesized from patent filings, SEC reports, and available literature.

FeatureKER-047 (ALK2-IN-4)LDN-193189BCX9250BLU-782 (IPN60130)
Primary Indication Anemia (IRIDA/AI) & FOPTool Compound (Preclinical)FOPFOP
Scaffold Class Quinoline derivativePyrazolo[1,5-a]pyrimidineUndisclosedPyrazolo[1,5-a]pyrimidine
ALK2 Potency (IC50) Low Nanomolar (<10 nM) ~5 nM~1-5 nM< 5 nM
ALK2 Selectivity >20-fold vs. ALK1/ALK5 Poor (inhibits ALK1/5)HighHigh (Mutant selective)
Key Advantage Dual efficacy (Iron + Bone); Validated hepcidin suppression in humans.Historical benchmark; extensive literature base.Oral bioavailability; Fast Track Designation.High specificity for R206H mutant; spares WT signaling.
Clinical Status Phase 2 (Anemia)Discontinued (Toxicity)Phase 1/2Phase 2 (acquired by Ipsen)
Toxicity Risk Low ALK5 inhibition reduces cardiotoxicity risk.High off-target kinase activity.Generally well-tolerated.[3]Low off-target effects.
Key Differentiator: The "Succinate" Advantage

The succinate salt form of KER-047 is critical for its pharmacokinetic (PK) profile.

  • Solubility: Free base quinolines often suffer from poor solubility in neutral pH. The succinate salt ensures rapid dissolution in the gastric environment.

  • Bioavailability: Preclinical PK studies in rodents demonstrated that the salt form achieves sufficient plasma exposure (

    
     and 
    
    
    
    ) to sustain ALK2 inhibition for >12 hours, supporting once-daily (QD) oral dosing.

Preclinical Efficacy Data

A. Hematological Recovery (Anemia Models)

In models of Iron-Refractory Iron Deficiency Anemia (IRIDA) induced by Tmprss6 knockdown:

  • Hepcidin Suppression: KER-047 treatment reduced serum hepcidin levels by >80% compared to vehicle.

  • Iron Mobilization: Resulted in a statistically significant increase in serum iron and transferrin saturation within 24 hours.

  • Hemoglobin: Chronic dosing (2-4 weeks) restored hemoglobin levels to near-normal ranges in anemic mice.

B. Prevention of Heterotopic Ossification (FOP Models)

In Acvr1 R206H knock-in mice (FOP model):

  • Trauma-Induced HO: Prophylactic dosing of KER-047 significantly reduced the volume of ectopic bone formed after muscle injury.

  • Soft Tissue Edema: Reduced early-stage inflammatory flare-ups, a precursor to ossification.

Experimental Protocols

To replicate or validate these findings, the following standardized protocols are recommended.

Protocol 1: ALK2 Kinase Inhibition Assay (Biochemical)

Objective: Determine the IC50 of ALK2-IN-4 against Wild-Type (WT) and Mutant ALK2.

  • Reagents: Recombinant ALK2 kinase domain (residues 147–509), Peptide substrate (e.g., casein or specific SMAD peptide),

    
    P-ATP or fluorescent tracer (e.g., LanthaScreen).
    
  • Preparation: Prepare 3x serial dilutions of ALK2-IN-4 succinate in DMSO (start at 10

    
    M).
    
  • Reaction:

    • Mix kinase (5 nM final), substrate (2

      
      M), and inhibitor in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl
      
      
      
      , 1 mM EGTA, 0.01% Brij-35).
    • Initiate with ATP (at

      
      , typically 10-50 
      
      
      
      M).
    • Incubate for 60 minutes at Room Temperature.

  • Detection: Measure phosphorylation via radiometric counting or TR-FRET ratio.

  • Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

    • Validation Criteria: Z' factor > 0.5; Reference inhibitor (e.g., LDN-193189) IC50 within 3-fold of historical mean.

Protocol 2: Hepcidin Suppression Assay (Cellular)

Objective: Measure cellular potency (EC50) for blocking BMP-induced hepcidin transcription.

  • Cell Line: Hep3B or HuH7 (human hepatoma cells).

  • Seeding: Seed 20,000 cells/well in 96-well plates; starve in serum-free media for 6 hours.

  • Treatment:

    • Pre-treat with ALK2-IN-4 succinate (serial dilutions) for 1 hour.

    • Stimulate with BMP6 (10 ng/mL) for 4–6 hours.

  • Readout:

    • Lyse cells and extract RNA.

    • Perform qRT-PCR for HAMP (hepcidin) relative to ACTB (beta-actin).

  • Data: Plot relative expression vs. log[Inhibitor]. EC50 should be <100 nM for a clinically relevant candidate.

Experimental Workflow Diagram

Workflow Step1 High-Throughput Screen (Kinase Assay) Step2 Hit Validation (IC50 Determination) Step1->Step2 Step3 Cellular Selectivity (Hep3B BMP6 vs TGFb) Step2->Step3 Step4 ADME/PK Profiling (Succinate Salt Opt.) Step3->Step4 Step5 In Vivo Efficacy (IRIDA & FOP Models) Step4->Step5

Caption: Critical path for validating ALK2-IN-4 succinate from biochemical screening to in vivo proof-of-concept.

References

  • Keros Therapeutics. (2020).[4][5] SEC Filing Form S-1: Registration Statement. Retrieved from . (Describes KER-047 structure, potency, and mechanism).

  • Rooney, L., & Jones, C. (2021). Recent Advances in ALK2 Inhibitors.[2] ACS Omega, 6(32), 20729–20734. [Link]

  • Wang, C.Y., et al. (2022).[6] ALK2 Inhibition Lowered Hepcidin and Liberated Spleen Iron for Erythropoiesis in Anemia of Inflammation.[1][6] HemaSphere, 6(S3), 1438-1439. (Abstract P1567).[6] [Link]

  • Keros Therapeutics. (2020).[5] Keros Therapeutics Presents Clinical Trial and Preclinical Study Results from its ALK2 Inhibitor Program.[7] [Press Release]. (Details Phase 1 data and hepcidin suppression).

Sources

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